(1-Methyl-1H-indol-2-yl)boronic acid
Description
Properties
IUPAC Name |
(1-methylindol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-11-8-5-3-2-4-7(8)6-9(11)10(12)13/h2-6,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPBJUTWVXLSER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627927 | |
| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191162-40-0 | |
| Record name | B-(1-Methyl-1H-indol-2-yl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191162-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-indol-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-indole-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-Methyl-1H-indol-2-yl)boronic acid
(1-Methyl-1H-indol-2-yl)boronic acid is a versatile synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a 1-methyl-1H-indol-2-yl moiety into organic molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its synthesis and application, and visual diagrams of key chemical processes. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
This compound is a white to off-white solid compound.[1] Its stability and reactivity make it a valuable building block in medicinal chemistry and materials science. Proper storage under inert atmosphere and at low temperatures is crucial to maintain its integrity.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 191162-40-0 | [2] |
| Molecular Formula | C₉H₁₀BNO₂ | [1] |
| Molecular Weight | 174.99 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | 95-98% | [1][2] |
| Storage Temperature | -20°C, under inert atmosphere | |
| InChI Key | CBPBJUTWVXLSER-UHFFFAOYSA-N | [1] |
| Safety | GHS07: Warning | [2] |
| Hazard Statements | H315, H319, H335 | [2] |
Synthesis and Reactions
The synthesis of indolylboronic acids can be achieved through various methods, with Miyaura borylation being a prominent technique.[3] This involves the palladium-catalyzed cross-coupling of a halo-indole with a diboron reagent.
Logical Workflow for Synthesis
A plausible synthetic route to this compound involves the borylation of a suitable precursor, such as 2-bromo-1-methyl-1H-indole.
Caption: Synthetic workflow for this compound.
Core Application: Suzuki-Miyaura Cross-Coupling
A primary application of this compound is its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5] This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[4][5]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7] A base is required to activate the boronic acid for the transmetalation step.[5][7]
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are general procedures for the synthesis of arylboronic acids and a standard protocol for their use in Suzuki-Miyaura coupling.
General Protocol for Miyaura Borylation
This protocol describes a general method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids.
Materials:
-
Aryl or Heteroaryl Halide (e.g., 2-bromo-1-methyl-1H-indole) (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Potassium Acetate, KOAc) (2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.[7]
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress using TLC or GC-MS.[8]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude boronic ester product by flash column chromatography on silica gel.[8]
-
The resulting pinacol ester can be hydrolyzed to the boronic acid using standard methods, such as treatment with an aqueous acid.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a standard procedure for coupling this compound with an aryl or vinyl halide.[6][8]
Materials:
-
This compound (1.1 eq)
-
Aryl or Vinyl Halide (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand) (1-5 mol%)[8][9]
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)[6][8]
Procedure:
-
In a round-bottom flask or microwave vial, combine this compound, the aryl/vinyl halide, the palladium catalyst, and the base.[6][8]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[6]
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-120 °C). The reaction can also be performed in a microwave reactor for shorter reaction times.[6]
-
Monitor the reaction's progress by TLC or LC-MS.[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][8]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]
Experimental Workflow Diagram
The following diagram provides a visual representation of the steps involved in a typical Suzuki-Miyaura cross-coupling experiment.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Boronic acid, B-(1-methyl-1H-indol-2-yl)- | CymitQuimica [cymitquimica.com]
- 2. 191162-40-0 Cas No. | 1-Methyl-1H-indole-2-boronic acid | Apollo [store.apolloscientific.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-indole-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-methyl-1H-indole-2-boronic acid, a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. The primary synthetic route detailed herein is the regioselective C2-lithiation of 1-methylindole followed by borylation. This document offers detailed experimental protocols, quantitative data, and a process workflow to facilitate the successful synthesis of the target compound.
Introduction
1-Methyl-1H-indole-2-boronic acid (CAS No. 191162-40-0) is an important organoboron compound.[1] Its utility stems from the presence of a boronic acid functional group at the 2-position of the 1-methylindole scaffold, which allows for participation in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available precursors. The indole moiety itself is a privileged structure in numerous natural products and pharmaceuticals, making 1-methyl-1H-indole-2-boronic acid a key intermediate in drug discovery and development.[1][2]
Synthetic Pathway Overview
The most direct and widely employed method for the synthesis of 1-methyl-1H-indole-2-boronic acid is a two-step process starting from indole. The first step involves the methylation of the indole nitrogen to produce 1-methylindole. The second, and key, step is the regioselective functionalization at the C2 position via a lithiation-borylation sequence.
Logical Relationship of the Synthesis
Caption: Synthetic pathway for 1-methyl-1H-indole-2-boronic acid.
Experimental Protocols
Step 1: Synthesis of 1-Methylindole
This procedure is adapted from a well-established method.[3]
Reaction: Indole is deprotonated with sodium amide in liquid ammonia, followed by quenching with methyl iodide to yield 1-methylindole.
Materials and Reagents:
-
Indole
-
Sodium metal
-
Ferric nitrate nonahydrate (catalyst)
-
Liquid ammonia
-
Anhydrous diethyl ether
-
Methyl iodide
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, gas inlet, and dropping funnel, add 400-500 mL of liquid ammonia and a catalytic amount of ferric nitrate nonahydrate.
-
With vigorous stirring, add small portions of sodium metal (5.0 g, 0.22 gram atom) until a persistent blue color is observed.
-
Once the blue color disappears, indicating the formation of sodium amide, slowly add a solution of indole (23.4 g, 0.20 mol) in 50 mL of anhydrous diethyl ether.
-
After 10 minutes, add a solution of methyl iodide (31.2 g, 0.22 mol) in an equal volume of anhydrous diethyl ether dropwise.
-
Continue stirring for an additional 15 minutes.
-
Allow the ammonia to evaporate under a well-ventilated hood.
-
To the residue, add 100 mL of water and 100 mL of diethyl ether.
-
Separate the ether layer, and extract the aqueous phase with an additional 20 mL of diethyl ether.
-
Combine the organic extracts, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent at atmospheric pressure, and purify the crude oil by distillation under reduced pressure.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Yield | 85-95% | [3] |
| Boiling Point | 133°C / 26 mm | [3] |
Step 2: Synthesis of 1-Methyl-1H-indole-2-boronic acid
This is a general procedure based on the lithiation and borylation of heterocycles.[4]
Reaction: 1-Methylindole is regioselectively lithiated at the C2 position using n-butyllithium, and the resulting organolithium species is trapped with triisopropyl borate. Subsequent hydrolysis yields the desired boronic acid.
Materials and Reagents:
-
1-Methylindole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methylindole in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (typically 1.1 to 1.5 equivalents) dropwise while maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 1 hour.
-
Add triisopropyl borate (typically 1.1 to 1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at -78°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Cool the reaction mixture to 0°C and quench by the slow addition of aqueous hydrochloric acid to adjust the pH to acidic (e.g., pH 2-3).
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or silica gel chromatography.
Quantitative Data for Step 2: While a specific yield for this exact transformation is not detailed in the provided search results, similar lithiation-borylation reactions on heterocycles generally proceed in moderate to good yields.
| Parameter | Value |
| Purity | ≥ 95-98% (commercially available) |
| Melting Point | 130-136°C |
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Safety Considerations
-
Liquid Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.
-
Sodium Metal: Highly reactive with water. Handle under an inert atmosphere or in a dry solvent.
-
n-Butyllithium: Pyrophoric (ignites spontaneously in air). Handle under an inert atmosphere using syringe techniques.
-
Methyl Iodide: Toxic and a suspected carcinogen. Handle with care in a fume hood.
Conclusion
The synthesis of 1-methyl-1H-indole-2-boronic acid is readily achievable through a two-step sequence involving N-methylation of indole followed by a regioselective lithiation-borylation at the C2 position. This technical guide provides detailed protocols and a clear workflow to aid researchers in the successful preparation of this valuable synthetic intermediate. Careful attention to anhydrous and inert atmosphere techniques is crucial for the success of the lithiation-borylation step.
References
CAS number 191162-40-0 spectroscopic data
No Publicly Available Spectroscopic Data for CAS Number 191162-40-0
A comprehensive search for spectroscopic data corresponding to CAS number 191162-40-0 has yielded no publicly available information. In-depth technical details, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy data, are not accessible through standard public databases or scientific literature searches.
Consequently, the creation of a detailed technical guide, including structured data tables and experimental protocols as requested, is not possible at this time due to the absence of foundational data. The chemical identity, structure, and associated spectroscopic fingerprints for this specific substance remain uncharacterized in the public domain.
For researchers, scientists, and drug development professionals seeking this information, it is recommended to consult proprietary chemical databases, which may contain synthesized compounds and their analytical data that are not publicly disclosed. Alternatively, if the compound is part of an ongoing research or development project, internal analytical data would be the primary source for such information. Without access to these private resources, a public-domain-based report on the spectroscopic data for CAS number 191162-40-0 cannot be compiled.
physical and chemical properties of N-Methylindole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylindole-2-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structural features, particularly the presence of a boronic acid moiety on the N-methylated indole scaffold, make it a valuable building block for the synthesis of complex molecules with diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of N-Methylindole-2-boronic acid, detailed experimental protocols for its synthesis and application, and a discussion of its role in the development of novel therapeutic agents.
Core Physical and Chemical Properties
N-Methylindole-2-boronic acid is a white to off-white solid at room temperature.[1] Its stability and solubility are key considerations for its use in synthetic applications, with solubility generally observed in polar organic solvents and water, although this can be pH-dependent.[2][3]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀BNO₂ | [1] |
| Molecular Weight | 174.99 g/mol | [1] |
| Melting Point | 130-136 °C | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 191162-40-0 | [1] |
| Purity | Typically ≥ 98% (by HPLC) | [1] |
Spectroscopic Data (Reference Data for Similar Structures)
| Spectroscopy | Data for Reference Compounds |
| ¹H NMR | ¹H NMR data for various substituted N-methylindoles show characteristic aromatic proton signals between δ 6.5 and 8.5 ppm. The N-methyl group typically appears as a singlet around δ 3.5-4.0 ppm. |
| ¹³C NMR | ¹³C NMR spectra of indole derivatives display signals for the aromatic carbons in the range of δ 100-140 ppm. The carbon bearing the boron atom would be expected to show a characteristic chemical shift. |
Experimental Protocols
Synthesis of N-Methylindole-2-boronic Acid
A common route for the synthesis of aryl boronic acids involves the lithiation of an aryl halide or a directed ortho-metalation followed by quenching with a trialkyl borate.[4] The following is a plausible synthetic workflow adapted from the synthesis of N-Boc-indole-2-boronic acid.[5]
Protocol:
-
Lithiation: To a solution of N-methylindole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an appropriate solvent is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of the lithiated intermediate.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl).
-
Extraction and Purification: The product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling Reaction
N-Methylindole-2-boronic acid is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] This reaction is fundamental for the synthesis of biaryl compounds.
Protocol:
-
Reaction Setup: In a reaction vessel, N-Methylindole-2-boronic acid, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) are combined.
-
Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water, toluene, or DMF) is added.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere to a temperature typically ranging from 80 to 120 °C for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Characterization by High-Performance Liquid Chromatography (HPLC)
The purity of N-Methylindole-2-boronic acid and the progress of reactions involving it can be monitored by reverse-phase HPLC.
Representative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. For example, a linear gradient from 10% to 90% acetonitrile in water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Role in Drug Discovery and Development
While N-Methylindole-2-boronic acid itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities.
The boronic acid functional group allows for the facile introduction of the N-methylindole moiety into larger molecules through robust C-C bond-forming reactions. This has been exploited in the development of inhibitors for various biological targets. For instance, indole derivatives have been investigated as inhibitors of kinases involved in cell signaling pathways, such as the mTOR/Akt/PI3K pathway, which is often dysregulated in cancer.
Conclusion
N-Methylindole-2-boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in powerful cross-coupling reactions, make it an indispensable tool for the construction of complex molecular architectures. A thorough understanding of its characteristics and the experimental protocols for its use is essential for researchers and scientists aiming to develop novel therapeutics and functional materials.
References
Stability and Storage of (1-Methyl-1H-indol-2-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Methyl-1H-indol-2-yl)boronic acid. Boronic acids are crucial reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their inherent instability can pose significant challenges. This document outlines the primary degradation pathways, provides detailed protocols for stability assessment, and offers clear guidance on storage to ensure the integrity and reactivity of this compound.
Core Concepts of Boronic Acid Stability
The stability of boronic acids, including this compound, is influenced by several factors, primarily their susceptibility to protodeboronation, oxidation, and the formation of anhydrides (boroxines). As a 2-heterocyclic boronic acid, this compound is particularly prone to degradation, which can be accelerated by exposure to moisture, heat, light, and non-neutral pH conditions.[1]
Key Degradation Pathways:
-
Protodeboronation: This is a significant degradation pathway for many arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by aqueous acids or bases.[1]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and the corresponding indole. This can be initiated by atmospheric oxygen and is a concern for long-term storage.
-
Anhydride Formation: Boronic acids can lose water to form cyclic trimers known as boroxines. While this process is often reversible, it can affect the solubility and reactivity of the compound.
Due to these degradation pathways, the proper handling and storage of this compound are critical for its effective use in research and development.
Recommended Storage Conditions
To mitigate degradation and ensure the longevity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general knowledge of boronic acid stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a freezer, under -20°C. | Reduces the rate of thermal degradation and slows down chemical reactions, including protodeboronation and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry place. | Minimizes hydrolysis and subsequent protodeboronation. Boronic acids are known to be moisture-sensitive. |
| Light | Store in a light-proof container. | Protects the compound from photolytic degradation. |
Stability-Indicating Analytical Methods
To assess the stability of this compound, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method should be able to separate the intact this compound from its potential degradation products.
Table of Representative HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 30°C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for monitoring the degradation of boronic acids by observing changes in the chemical shifts and integrals of characteristic peaks over time. Both ¹H and ¹¹B NMR can be utilized.
Experimental Protocols
Detailed methodologies for assessing the stability of this compound are provided below. These protocols are designed to be adapted for specific laboratory conditions.
Protocol 1: Long-Term Stability Study
This protocol outlines a systematic approach to evaluating the stability of this compound under recommended storage conditions over an extended period.
References
The Expanding Toolkit: A Technical Guide to Commercially Available Substituted Indole Boronic Acids for Drug Discovery and Chemical Synthesis
For Immediate Release
In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone of innovation. Its prevalence in biologically active compounds has driven a continuous demand for versatile and efficient synthetic methodologies for its functionalization. Among these, the use of substituted indole boronic acids has emerged as a powerful strategy, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the commercial availability of these critical building blocks, detailed experimental protocols for their application, and a visualization of their relevance in key biological signaling pathways.
Core Principles: The Utility of Indole Boronic Acids
Substituted indole boronic acids and their corresponding esters are invaluable reagents in organic synthesis. Their stability, relatively low toxicity, and high reactivity in Suzuki-Miyaura cross-coupling reactions make them ideal partners for the construction of complex molecular architectures.[1][2] This reaction facilitates the formation of carbon-carbon bonds between the indole core and a wide variety of aryl, heteroaryl, or vinyl partners, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science applications.[3]
Commercial Availability of Substituted Indole Boronic Acids
The accessibility of a diverse range of substituted indole boronic acids is crucial for researchers. A survey of prominent chemical suppliers reveals a growing portfolio of these compounds, with variations in the position of the boronic acid moiety and the nature and position of other substituents on the indole ring. The following table summarizes a selection of commercially available substituted indole boronic acids, providing key data for researchers to source these valuable reagents.
| Compound Name | CAS Number | Purity | Supplier(s) |
| Indole-2-boronic acid | 213318-44-6 | ≥95% | Sigma-Aldrich |
| 6-Fluoro-1H-indole-2-boronic acid | 1613450-44-4 | 97% | Advanced ChemBlocks[4] |
| Indole-3-boronic acid | 144104-59-6 | ≥95% | Sigma-Aldrich[5] |
| Indole-4-boronic acid | 220465-43-0 | min 95% | CP Lab Safety[6] |
| Indole-5-boronic acid | 144104-59-6 | ≥95% | Sigma-Aldrich,[5] American Elements[7] |
| Indole-5-boronic acid, pinacol ester | 269410-24-4 | 97% | Boron Molecular[8] |
| Indole-7-boronic acid | 210889-31-9 | 97% | Fisher Scientific |
| 1-Boc-Indole-2-boronic acid | 213318-44-6 | ≥95% | Sigma-Aldrich |
| 1-Boc-6-cyanoindole-3-boronic acid, pinacol ester | 1218790-23-8 | Not specified | Boron Molecular[8] |
| 1-Methylindole-5-boronic acid, pinacol ester | 837392-62-8 | 97% | Boron Molecular[8] |
| 1-tert-Butoxycarbonylindole-5-boronic acid, pinacol ester | 777061-36-6 | 97% | Boron Molecular[8] |
| (7-Bromo-1H-indol-2-yl)boronic acid | Not specified | Not specified | Benchchem |
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Indole Boronic Acids
The Suzuki-Miyaura reaction is a fundamental tool for the application of indole boronic acids. The following protocol provides a general procedure for the coupling of an indole boronic acid with an aryl halide.
Materials:
-
Indole boronic acid (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the indole boronic acid (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted indole.[1]
Visualization of a Synthetic Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving a substituted indole boronic acid.
Relevance in Biological Signaling Pathways
Substituted indoles synthesized from their corresponding boronic acids have shown significant promise as inhibitors of key signaling pathways implicated in diseases such as cancer. For instance, derivatives of (7-Bromo-1H-indol-2-yl)boronic acid have been investigated as dual inhibitors of Receptor Tyrosine Kinases (RTKs) like RET and TRKA.[3] Aberrant activation of these kinases can drive tumor growth and proliferation through downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[3]
The diagram below illustrates the inhibition of the RET signaling pathway by a hypothetical substituted indole derivative.
Conclusion
The commercial availability of a diverse array of substituted indole boronic acids provides researchers with a powerful toolkit for the synthesis of novel compounds with potential applications in medicine and materials science. The robust and versatile nature of the Suzuki-Miyaura cross-coupling reaction, coupled with the increasing accessibility of these key building blocks, will undoubtedly continue to fuel innovation in these fields. This guide serves as a starting point for scientists and drug development professionals looking to leverage the synthetic potential of substituted indole boronic acids in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 6-fluoro-1H-indole-2-boronic acid 97% | CAS: 1613450-44-4 | AChemBlock [achemblock.com]
- 5. boronmolecular.com [boronmolecular.com]
- 6. calpaclab.com [calpaclab.com]
- 7. americanelements.com [americanelements.com]
- 8. boronmolecular.com [boronmolecular.com]
Indolylboronic Acids: A Technical Guide to Preparation and Application
For Researchers, Scientists, and Drug Development Professionals
Indole derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural basis for numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4] The strategic functionalization of the indole scaffold is therefore of paramount importance. Indolylboronic acids have emerged as exceptionally versatile and valuable intermediates in this pursuit.[5] They are generally stable, non-toxic, and readily available, making them preferred building blocks for creating complex molecular architectures.[1][2][4] This guide provides an in-depth overview of the primary synthetic routes to indolylboronic acids and their extensive applications, with a focus on methodologies relevant to research and drug development.
Preparation of Indolylboronic Acids
The synthesis of indolylboronic acids can be achieved through several strategic approaches, ranging from classical organometallic methods to modern transition-metal-catalyzed C-H functionalization.
The traditional and still widely used method involves a halogen-lithium exchange on a haloindole, followed by quenching the resulting lithiated species with a trialkyl borate. This approach is robust but requires cryogenic temperatures and strictly anhydrous conditions.
Experimental Protocol: Synthesis of 1H-Indol-5-ylboronic acid [6]
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 5-bromo-1H-indole (mmol scale) and anhydrous solvent (e.g., THF).
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M, 1.5 equivalents) is added dropwise while maintaining the temperature below -70 °C. The mixture is stirred for 10-30 minutes at this temperature.
-
Borylation: Triisopropyl borate (3.0 equivalents) is added dropwise, ensuring the temperature remains below -70 °C.
-
Warming & Quench: After the addition is complete, the reaction mixture is allowed to warm gradually to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization (e.g., from ethyl acetate/petroleum ether) or column chromatography to yield the final product.
Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that installs a boronate ester group onto a haloindole using a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2][3] This method offers excellent functional group tolerance.
Table 1: Representative Conditions for Miyaura Borylation of Haloindoles
| Indole Substrate | Boron Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1H-indole | B₂pin₂ | Pd(dppf)Cl₂ (3) | - | KOAc | Dioxane | 80 | 95 | [3] |
| 5-Iodo-1-Boc-indole | B₂pin₂ | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 88 | [7] |
| 7-Chloro-1H-indole | B₂pin₂ | XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane | 100 | 75 | [7] |
Direct C-H borylation has become a method of choice for its atom economy, avoiding the need for pre-functionalized haloindoles.[3] A significant challenge is controlling the regioselectivity, as the indole ring has multiple C-H bonds with varying reactivity.[1][8] Different catalytic systems have been developed to target specific positions.
Key C-H Borylation Strategies:
-
C2-Selective Borylation: Iridium catalysts, such as those developed by Hartwig, are effective for borylating the C2 position.[2]
-
C3-Selective Borylation: Metal-free conditions using highly electrophilic borenium ions, generated from precursors like HBpin, can selectively functionalize the electron-rich C3 position.[2][9]
-
C7-Selective Borylation: The C7 position is sterically hindered and less electronically favored. Its borylation often requires a directing group on the indole nitrogen (e.g., pivaloyl) or a transient directing group strategy.[9][10] Iridium-catalyzed silylation at C2 can also block that site, enabling subsequent borylation at C7.[2]
Table 2: Comparison of C-H Borylation Methods for Indole
| Target Position | Catalyst/Reagent | Boron Source | Key Features | Yield Range (%) | Reference |
| C2 | [Ir(cod)OMe]₂ / dtbpy | B₂pin₂ | High selectivity for C2. | 60-90 | [2] |
| C3 | 2-Mercaptopyridine | 2-FurylBCat | Metal-free, ambiphilic catalysis. | 70-95 | [9] |
| C4 | BBr₃ (with N-Piv directing group) | BBr₃ | Metal-free, chelation-assisted. | 50-80 | [9] |
| C7 | Pyrazabole / HNTf₂ | Pyrazabole | Transient directing group strategy. | 65-85 | [10] |
Applications of Indolylboronic Acids
The utility of indolylboronic acids stems from their ability to participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
This Nobel Prize-winning reaction is the most prominent application of indolylboronic acids, enabling the formation of C-C bonds between the indole core and various aryl, heteroaryl, or vinyl halides and triflates.[5][11] It is a cornerstone reaction in the synthesis of pharmaceuticals and complex organic molecules.[7]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_boronate [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R¹-R²", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; reactants [label="R¹-X\n(Aryl Halide)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; boronic_acid [label="R²-B(OH)₂\n(Indolylboronic Acid)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; base_activation [label="[R²-B(OH)₃]⁻", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges pd0 -> pd2_complex [label="Oxidative\nAddition", color="#EA4335", fontcolor="#202124"]; reactants -> pd2_complex [style=dashed, arrowhead=none, color="#5F6368"];
boronic_acid -> base_activation [label="Base (e.g., K₃PO₄)", style=dashed, color="#5F6368"];
pd2_complex -> pd2_boronate [label="Transmetalation", color="#4285F4", fontcolor="#202124"]; base_activation -> pd2_complex [style=dashed, arrowhead=none, color="#5F6368"];
pd2_boronate -> pd0 [label="Reductive\nElimination", color="#34A853", fontcolor="#202124"]; pd2_boronate -> product [style=dashed, arrowhead=open, color="#5F6368"];
// Invisible nodes for layout subgraph { rank=same; pd0; reactants; } subgraph { rank=same; pd2_boronate; product; } } Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole [5]
-
Setup: To a reaction vial, add 5-bromo-1H-indole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (Na₂CO₃, 2.0 mmol).
-
Solvent: Add a degassed solvent mixture, typically dioxane/water (4:1, 5 mL).
-
Reaction: Seal the vial and heat the mixture to 80-100 °C under a nitrogen or argon atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 3: Catalyst Performance in Suzuki-Miyaura Coupling of 3-Chloroindazole with 5-Indole Boronic Acid [12]
| Palladium Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| SPhos Pd G2 | SPhos | 97 | 80 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane/H₂O, 100 °C, 15 h.[7][12] |
The indole nucleus is a "privileged scaffold" in medicinal chemistry, present in a vast number of bioactive compounds.[13] Indolylboronic acids are critical building blocks for rapidly generating libraries of novel indole derivatives for biological screening.[14] They have been instrumental in the synthesis of compounds targeting a range of diseases.
-
Anticancer Agents: Many kinase inhibitors feature a functionalized indole core. Indolylboronic acids provide a direct route to synthesize these complex molecules.[13]
-
Selective Androgen Receptor Modulators (SARMs): The indole scaffold has been explored for developing novel SARMs, and indolylboronic acids serve as key intermediates in their synthesis.[13]
-
Other Biologically Active Molecules: They are used to synthesize MMP-13 inhibitors for arthritis, tubulin polymerization inhibitors, and various other therapeutic agents.[6][15]
// Nodes start [label="Indolylboronic Acid\n(Building Block)", fillcolor="#FBBC05", fontcolor="#202124"]; library [label="Library Synthesis\n(e.g., Suzuki Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screening [label="High-Throughput\nScreening (HTS)"]; hit [label="Hit Identification", fillcolor="#34A853", fontcolor="#FFFFFF"]; lead_opt [label="Lead Optimization\n(SAR Studies)"]; candidate [label="Drug Candidate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> library; library -> screening; screening -> hit; hit -> lead_opt; lead_opt -> candidate; lead_opt -> library [label="Iterative\nSynthesis", style=dashed]; } Role of indolylboronic acids in a drug discovery workflow.
Conclusion
Indolylboronic acids are indispensable tools in modern organic synthesis and drug discovery. Significant advances in their preparation, particularly through regioselective C-H borylation, have expanded the accessibility of diverse indole isomers.[2] Their primary application in Suzuki-Miyaura cross-coupling continues to empower chemists to construct complex, biologically active molecules with high efficiency.[5][12] As catalytic methods evolve, the strategic importance of indolylboronic acids as key synthetic intermediates is poised to grow, further accelerating innovation in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5-Indolylboronic acid | 144104-59-6 [chemicalbook.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. 5-Indolylboronic acid = 95 144104-59-6 [sigmaaldrich.com]
The Rising Therapeutic Potential of Indole Derivatives Synthesized from Boronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its versatile biological activities, spanning anticancer, antimicrobial, antiviral, and neuroprotective effects, have established it as a critical pharmacophore. A significant advancement in the synthesis of diverse and complex indole derivatives has been the utilization of boronic acids, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of the biological activities of these indole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Synthesis of Indole Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds. In the context of synthesizing indole derivatives, this typically involves the reaction of a haloindole with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. This method's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
A general workflow for this synthetic approach is outlined below:
Anticancer Activities
Indole derivatives synthesized using boronic acid precursors have demonstrated significant potential as anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines, often with impressive IC50 values. Their mechanisms of action frequently involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative indole derivatives synthesized via Suzuki-Miyaura coupling against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Chalcone Derivative 12 | Various cancer cell lines | 0.22 - 1.80 | [1] |
| Quinoline-Indole Derivative 13 | Various cancer cell lines | 0.002 - 0.011 | [1] |
| Ursolic Acid-Indole Conjugate 5f | SMMC-7721 (Hepatocarcinoma) | 0.56 | [2] |
| Ursolic Acid-Indole Conjugate 5f | HepG2 (Hepatocarcinoma) | 0.91 | [2] |
| 2-Arylindole Derivative 5 | Nitrite Inhibition | 4.4 | [3] |
| 2-Arylindole Derivative 7 | Nitrite Inhibition | 4.8 | [3] |
| 6-Aryl Indole Derivative (R1=H, R2=4-OMe) | MCF-7 (Breast) | 0.012 | [4] |
| 6-Aryl Indole Derivative (R1=H, R2=4-OMe) | MDA-MB-231 (Breast) | 0.015 | [4] |
| Indole Derivative 16 | A549 (Lung) | 1.026 (EGFR) | [5] |
| Indole Derivative 16 | PC3 (Prostate) | 0.002 (SRC) | [5] |
Key Signaling Pathways in Cancer
Indole derivatives exert their anticancer effects by targeting critical signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK pathways are two of the most frequently implicated cascades.
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell metabolism, growth, and proliferation. Many indole compounds have been found to inhibit key components of this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[6][7]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression and various cellular processes, including proliferation, differentiation, and apoptosis. Several indole alkaloids have been shown to modulate the MAPK pathway in cancer treatment.[8]
Antimicrobial Activities
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Indole derivatives, including those synthesized from boronic acids, have shown promising activity against a range of bacteria and fungi.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected indole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Indole-Triazole Conjugate 6f | Candida albicans | 2 | [9] |
| Indole-Triazole Conjugates 6a-u | Candida tropicalis | 2 | [9] |
| Indole-Triazole Conjugates 6b-g | Bacillus subtilis | 250-500 | [9] |
| CIP-Indole Hybrid 2 | Gram-positive & Gram-negative strains | 0.5 - 8 | [10] |
| CIP-Indole Hybrid 3a | Various bacterial strains | 0.25 - 4 | [10] |
| CIP-Acetophenone Hybrid 8b | S. aureus CMCC 25923 | 0.0625 | [10] |
Antiviral Activities
Indole-containing compounds have a history of being investigated for their antiviral properties. Recent research has continued to explore novel indole derivatives, some prepared through Suzuki coupling, for their efficacy against a variety of viruses.
Quantitative Antiviral Data
The table below highlights the antiviral activity of specific indole derivatives.
| Compound ID | Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Tetrahydroindole Derivative 2 | HCV gt 1b | 12.4 | 109.9 | 8.9 | [11] |
| Tetrahydroindole Derivative 2 | HCV gt 2a | 8.7 | 109.9 | 12.6 | [11] |
| Tetrahydroindole Derivative 3 | HCV gt 1b | 7.9 | >100 | >12.7 | [11] |
| Tetrahydroindole Derivative 3 | HCV gt 2a | 2.6 | >100 | >38.5 | [11] |
| Morpholine-Indole Derivative 20 | HCV | 1.02 | 46.47 | 45.56 | [11] |
| Indole Glyoxamide Derivative 43 | HIV-1 | 0.0048 | >100 | >20833 | [12] |
| Indole-3-carboxylic acid derivative | SARS-CoV-2 | 1.06 (µg/mL) | - | 78.6 | [13] |
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key contributors to this process. Indole derivatives have emerged as promising candidates for neuroprotection due to their antioxidant and anti-inflammatory properties.[10][14][15]
Key Signaling Pathway in Neuroprotection
The NF-κB signaling pathway plays a crucial role in the inflammatory response within the central nervous system. Chronic activation of this pathway can lead to neuronal damage. Indole compounds have been shown to inhibit NF-κB activation, thereby exerting a neuroprotective effect.[6]
Experimental Protocols
Synthesis: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add the haloindole (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for 2 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired indole derivative.[16][17]
Biological Assays
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
-
Compound Dilution: Prepare serial two-fold dilutions of the indole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Virus Infection and Compound Treatment: Infect the cells with a specific virus in the presence of varying concentrations of the indole derivatives.
-
Incubation: Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (virus only).
-
CPE Observation: Observe the cells microscopically for the presence of CPE.
-
Cell Viability Measurement: Alternatively, quantify cell viability using a colorimetric method (e.g., neutral red or MTS assay).
-
EC50 Calculation: The effective concentration that inhibits the viral CPE by 50% (EC50) is calculated.
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole derivatives for a specified period.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxic agent (e.g., hydrogen peroxide, MPP+, or amyloid-beta peptide).
-
Cell Viability Assessment: Assess cell viability using methods such as the MTT assay.
-
Measurement of Oxidative Stress and Apoptosis: Quantify markers of oxidative stress (e.g., reactive oxygen species) and apoptosis (e.g., caspase activity) to elucidate the mechanism of neuroprotection.
Conclusion
The synthesis of indole derivatives using boronic acids via the Suzuki-Miyaura coupling has proven to be a highly effective strategy for generating a diverse array of biologically active molecules. The compounds discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and neuropharmacology. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of these promising therapeutic candidates. Future research should continue to leverage this powerful synthetic methodology to discover and develop novel indole-based drugs with enhanced efficacy and safety profiles.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide to the Suzuki-Miyaura Coupling with Indolylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction is particularly significant in medicinal chemistry and drug development, where the indole scaffold is a privileged structure found in a vast array of biologically active natural products and synthetic drugs.[2][3] The ability to functionalize the indole core, particularly through the introduction of aryl and heteroaryl substituents, is of paramount importance for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive overview of the Suzuki-Miyaura coupling utilizing indolylboronic acids, covering the reaction mechanism, catalyst systems, experimental protocols, and applications in pharmaceutical research.
Core Principles and Reaction Mechanism
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] A base is a crucial component, required to activate the organoboron species and facilitate the transmetalation step.[5][6]
The general mechanism for the Suzuki-Miyaura coupling is illustrated below. The reaction begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the indolylboronic acid is transferred to the palladium center, a step that is promoted by the presence of a base. The cycle concludes with reductive elimination from the resulting diorganopalladium(II) complex to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Catalyst Systems and Reaction Conditions
The success of the Suzuki-Miyaura coupling with indolylboronic acids is highly dependent on the choice of catalyst, ligand, base, and solvent.[1][2] Palladium complexes remain the most widely used catalysts, with ligands playing a critical role in stabilizing the palladium species and facilitating the catalytic cycle.[6][7]
Catalysts and Ligands: Palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used in combination with phosphine ligands.[6][7] Bulky, electron-rich biarylphosphine ligands like SPhos and XPhos have demonstrated high efficacy, particularly for challenging substrates such as nitrogen-rich heterocycles.[7][8] Pre-formed palladium complexes, known as precatalysts (e.g., SPhos Pd G2), often provide improved activity and reproducibility.[7] While palladium catalysts are highly effective, nickel-based catalysts have emerged as a more economical alternative, showing promise in the coupling of various heterocycles, including indoles.[4][7]
Bases and Solvents: The choice of base is critical for the activation of the boronic acid.[6] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2] The solvent system often consists of an organic solvent such as 1,4-dioxane, toluene, or dimethylformamide (DMF), frequently in a mixture with water.[2][9] The presence of water can be beneficial for the solubility of the inorganic base and can influence the reaction rate.[9]
The following diagram illustrates the logical relationship between the key components of the reaction and their impact on the outcome.
Figure 2: Key Parameters Influencing the Reaction Outcome.
Data Presentation: Catalyst Performance
The selection of an appropriate catalyst and ligand combination is crucial for achieving high yields. The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, serving as a representative model for the coupling of indolylboronic acids with heteroaryl halides.[7][8]
| Catalyst System | Ligand | Conversion (%)[7][8] | Yield (%)[7][8] |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2 mol%), ligand (3 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success. Below is a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling of an indolylboronic acid with an aryl halide.
Materials:
-
Aryl halide (e.g., 3-chloroindazole)
-
Indolylboronic acid (e.g., 5-indole boronic acid)
-
Palladium precatalyst (e.g., SPhos Pd G2)
-
Base (e.g., Potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed tube)
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl halide (1.0 equiv.), the indolylboronic acid (1.5–2.0 equiv.), the palladium precatalyst (e.g., 2.5 mol%), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 5:1 v/v) to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
The following workflow diagram provides a visual representation of the key experimental steps.
Figure 3: A Typical Experimental Workflow.
Challenges and Considerations
Despite its utility, the Suzuki-Miyaura coupling of indolylboronic acids is not without its challenges. The presence of the acidic N-H group in unprotected indoles can sometimes lead to side reactions or catalyst inhibition.[8][10] Therefore, reaction conditions must be carefully optimized. Furthermore, indolylboronic acids can be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[11] The use of boronate esters, which can slowly release the boronic acid under the reaction conditions, is a strategy sometimes employed to mitigate this issue.[11]
Conclusion
The Suzuki-Miyaura coupling with indolylboronic acids is an indispensable tool for the synthesis of functionalized indoles, with significant applications in drug discovery and materials science.[1][3] By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields of diverse indole derivatives.[2] The protocols and data presented in this guide provide a solid foundation for the development of novel indole-based compounds. As research in this area continues, the development of even more efficient and robust catalytic systems will further expand the synthetic utility of this powerful reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 11. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to the Toxicity of Organoboron Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Once viewed with suspicion in medicinal chemistry due to preconceived notions of toxicity, organoboron compounds have emerged as a versatile and powerful class of therapeutic agents. The approval of drugs such as the proteasome inhibitor bortezomib for multiple myeloma, the antifungal tavaborole, and the anti-inflammatory crisaborole has solidified their place in the modern pharmacopeia. However, understanding and mitigating their potential toxicity is paramount for the continued development of safe and effective boron-containing drugs. This in-depth guide provides a comprehensive overview of the toxicology of organoboron compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key toxicity pathways.
I. Quantitative Toxicological Data
The toxicity of organoboron compounds is highly dependent on their specific chemical structure, dosage, and route of administration. The following tables summarize key quantitative toxicity data for representative organoboron compounds, providing a comparative overview for researchers.
Table 1: In Vitro Cytotoxicity Data (IC50 Values)
| Compound Class | Compound | Cell Line/Organism | Assay | IC50 | Citation(s) |
| Boronic Acid Proteasome Inhibitors | Bortezomib | PC3 (Prostate Cancer) | WST-1 | 32.8 nM | [1] |
| Bortezomib | Feline Injection Site Sarcoma (Ela-1) | ATP-based viability | 17.46 nM (48h) | [2] | |
| Bortezomib | Feline Injection Site Sarcoma (Hamilton) | ATP-based viability | 19.48 nM (48h) | [2] | |
| Bortezomib | Feline Injection Site Sarcoma (Kaiser) | ATP-based viability | 21.38 nM (48h) | [2] | |
| Bortezomib | Multiple Myeloma Cell Lines | Proteasome Inhibition | ~5 nM | [3] | |
| Boronic Acid Derivatives | Various Cancer Cell Lines | MTT | 0.1 - 2.09 µM | [4] | |
| Benzoxaboroles | Tavaborole | Trichophyton rubrum | MIC | 1.0 - 8.0 µg/mL | [5] |
| Tavaborole | Trichophyton mentagrophytes | MIC | 4.0 - 8.0 µg/mL | [5] | |
| Crisaborole | PDE4 | Enzyme Inhibition | 0.49 µM | [6] | |
| Other Organoboron Compounds | Borinic Picolinate (AN0128) | - | - | Not specified | [7] |
| Borinium Compounds | PC-3 (Prostate Cancer) | MTT | Variable | [8] | |
| Boronic Acid-Based PKM2 Activators | Cancer Cells | Cytotoxicity | 80 nM | [5] |
Table 2: In Vivo Acute Toxicity Data (LD50 Values)
| Compound Class | Compound | Species | Route | LD50 | Citation(s) |
| Boronic Acids | Phenylboronic Acid | Rat | Oral | 740 mg/kg | [9] |
| 3-Thienylboronic acid | Mouse | Intraperitoneal | < 100 mg/kg | [9] | |
| Various Boron-Containing Acids | Mouse | Intraperitoneal | > 100 mg/kg | [9] | |
| Carboranes | Carborane-based Erlotinib Analog | Mouse | Oral | > 2000 mg/kg | [10] |
| Other Boron Compounds | Dipotassium-trioxohydroxytetrafluorotriborate | Rat (Wistar) | Intraperitoneal | 62.84 mg/kg | [8] |
| Dipotassium-trioxohydroxytetrafluorotriborate | Rat (Sprague-Dawley) | Intravenous | 74.99 mg/kg | [8] | |
| Dipotassium-trioxohydroxytetrafluorotriborate | Mouse (BALB/c) | Intraperitoneal | 61.27 mg/kg | [8] |
II. Key Toxicity Profiles and Mechanisms
The toxicological profiles of organoboron compounds are diverse and often linked to their specific mechanisms of action.
A. Proteasome Inhibitors (e.g., Bortezomib)
Neurotoxicity: Peripheral neuropathy is a significant dose-limiting toxicity of bortezomib[11]. The proposed mechanisms involve the accumulation of the drug in dorsal root ganglia, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and impaired axonal transport[12].
Cardiotoxicity: Bortezomib has been associated with cardiotoxic effects, including heart failure and arrhythmias. The underlying mechanisms are thought to involve the disruption of protein homeostasis in cardiomyocytes due to proteasome inhibition[13][14].
Hepatotoxicity: While less common, bortezomib can cause elevations in liver enzymes, and in rare cases, clinically apparent liver injury[13].
B. Benzoxaboroles (e.g., Tavaborole, Crisaborole)
Tavaborole: As a topical antifungal, tavaborole exhibits a favorable safety profile with minimal systemic absorption. Its mechanism of action, the inhibition of fungal leucyl-tRNA synthetase, is highly specific to the fungal enzyme over the human counterpart, contributing to its low toxicity[10][15][16].
Crisaborole: This topical phosphodiesterase 4 (PDE4) inhibitor also has a good safety profile. By inhibiting PDE4, crisaborole increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines[17][18][19][20]. Its localized application minimizes systemic side effects.
C. Genotoxicity
A battery of genetic toxicology studies, including the Ames test, in vitro chromosome aberration assays, and in vivo micronucleus studies, have been conducted on several boron-containing therapeutic agents. Compounds like tavaborole (AN2690), crisaborole (AN2728), and others have been found to be negative in these assays, suggesting that it is possible to design organoboron compounds without genotoxic liabilities[7]. However, some arylboronic acids have shown positive results in in vitro bacterial mutagenicity tests, though this did not translate to in vivo mutagenicity in subsequent animal studies[11][21].
D. Reproductive and Developmental Toxicity
Studies on tavaborole have shown no adverse effects on fertility or reproductive performance at doses significantly higher than the maximum recommended human dose. However, at very high doses, treatment-related skeletal malformations and variations have been observed in animal models.
III. Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of organoboron compound toxicity. Below are summaries of key experimental protocols.
A. In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the organoboron compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
B. In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423)
The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.
Detailed Methodology:
-
Animal Selection and Housing: Use a small number of animals (typically rats or mice of a single sex, usually females) per step. House the animals in appropriate conditions with access to food and water.
-
Dose Selection: Select a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on available data.
-
Administration: Administer the organoboron compound orally to a group of animals at the selected dose.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days. Record body weight changes.
-
Stepwise Procedure:
-
If no mortality is observed, proceed to the next higher fixed dose level.
-
If mortality is observed, the test is stopped, and the toxicity is classified based on the dose at which mortality occurred.
-
If mortality occurs at the starting dose, re-dosing at a lower dose level is performed.
-
-
Data Analysis: The LD50 is not determined as a precise value but is assigned to a toxicity class based on the observed outcomes at the fixed dose levels.
C. Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Detailed Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt concentration) to remove cell membranes and histones, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
IV. Signaling Pathways and Logical Relationships
Understanding the signaling pathways involved in organoboron compound toxicity is crucial for predicting and mitigating adverse effects. The following diagrams, generated using the DOT language, illustrate key pathways.
A. Bortezomib-Induced Apoptosis via ER Stress and NF-κB Inhibition
Bortezomib's inhibition of the proteasome leads to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress. This, in turn, can activate apoptotic pathways. Additionally, bortezomib prevents the degradation of IκB, an inhibitor of the pro-survival transcription factor NF-κB, thereby suppressing its activity and promoting apoptosis[1][6][19].
B. Tavaborole's Mechanism of Action: Inhibition of Fungal Leucyl-tRNA Synthetase
Tavaborole's antifungal activity stems from its highly specific inhibition of fungal leucyl-tRNA synthetase (LeuRS). The boron atom in tavaborole forms a stable adduct with the tRNA within the editing site of the enzyme, trapping it and preventing the synthesis of essential proteins, ultimately leading to fungal cell death[15][22][23][24].
C. Crisaborole's Anti-Inflammatory Pathway via PDE4 Inhibition
Crisaborole exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4) in immune cells. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines, thereby reducing inflammation associated with conditions like atopic dermatitis[2][17][18][19][20][25].
References
- 1. frontiersin.org [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of boronic acid-based potent activators of tumor pyruvate kinase M2 and development of gastroretentive nanoformulation for oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An assessment of the genetic toxicology of novel boron-containing therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 10. Escaping from Flatland: 3D Carborane-Based Bioisosteres of Erlotinib as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro cardiotoxicity assessment of environmental chemicals using an organotypic human induced pluripotent stem cell-derived model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 21stcenturypathology.com [21stcenturypathology.com]
- 17. Exploiting evolutionary trade-offs for posttreatment management of drug-resistant populations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 20. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 21. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. Drug synergy discovery of tavaborole and aminoglycosides against Escherichia coli using high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (1-Methyl-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable in pharmaceutical and materials science for constructing complex molecular architectures.[1] The indole scaffold is a privileged structure in medicinal chemistry, present in a multitude of biologically active natural products and synthetic drugs. Consequently, the functionalization of the indole core is of significant interest in drug discovery.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of (1-Methyl-1H-indol-2-yl)boronic acid with various aryl halides. The methylation at the N-1 position of the indole ring circumvents potential complications associated with the acidic N-H proton often found in unprotected indoles, which can interfere with the catalytic cycle. This protocol is designed to be a robust starting point for researchers, offering guidance on reaction optimization and execution for the synthesis of 2-aryl-1-methyl-1H-indoles, which are key intermediates in the development of novel therapeutics.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[2] The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, especially when dealing with heteroaromatic substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the cross-coupling of this compound with an aryl halide. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst with a specialized ligand like SPhos or XPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often in a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed reaction vial)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (like 1,4-dioxane or toluene) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 2-aryl-1-methyl-1H-indole.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of indolylboronic acids with various aryl halides, which can be used as a starting point for optimizing the reaction with this compound.
Table 1: Catalyst and Base Screening for a Model Reaction
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | ~80-95[3] |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 15-20 | ~70-90[3] |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 85 | 12 | ~60-85 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | ~75-90 |
Table 2: Substrate Scope with Optimized Conditions
Optimized Conditions: Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv.), Dioxane/H₂O (10:1), 100 °C, 16 h.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-1-methyl-1H-indole | >90 |
| 2 | 4-Bromobenzonitrile | 4-(1-Methyl-1H-indol-2-yl)benzonitrile | >85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-indole | >80 |
| 4 | 2-Bromopyridine | 1-Methyl-2-(pyridin-2-yl)-1H-indole | ~70-85 |
| 5 | 1-Bromo-2-methylbenzene | 1-Methyl-2-(o-tolyl)-1H-indole | ~75-90 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (1-Methyl-1H-indol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Functionalization of the indole nucleus is a key strategy in drug discovery programs. Among the various substituted indoles, 2-arylindoles represent a particularly promising class of compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 2-arylindoles, offering a direct route to construct a carbon-carbon bond between the indole C2 position and an aryl or heteroaryl moiety.[1][5]
This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of (1-Methyl-1H-indol-2-yl)boronic acid with various aryl halides. The methodologies and data presented are based on established procedures for the coupling of indolylboronic acids and are intended to serve as a robust starting point for researchers in organic synthesis and drug development.[6]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of an organic halide to a palladium(0) complex. This is followed by transmetalation with the organoboron reagent (in this case, this compound) in the presence of a base. The cycle concludes with reductive elimination to yield the 2-aryl-1-methylindole product and regenerate the palladium(0) catalyst.[6] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Quantitative Data Summary
The following table summarizes representative quantitative data for the palladium-catalyzed cross-coupling of this compound with various aryl halides. The conditions and yields are based on analogous Suzuki-Miyaura couplings of N-substituted indol-2-ylboronic acids and may require optimization for specific substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 88 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 75 |
| 4 | 1-Iodo-3-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 95 |
| 5 | 4-Bromobenzaldehyde | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 14 | 85 |
| 6 | 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 20 | 90 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf))
-
Phosphine ligand (if required, e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, acetonitrile, often with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask or sealed microwave vial)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the ligand (if necessary, 2-10 mol%), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-methylindole.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed arylation and heteroarylation of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
Application Notes and Protocols: (1-Methyl-1H-indol-2-yl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-indol-2-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex heterocyclic compounds with therapeutic potential. The indole scaffold is a privileged structure in drug discovery, present in numerous biologically active natural products and synthetic drugs. The incorporation of a boronic acid moiety at the 2-position of the N-methylated indole ring makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of diverse molecular libraries for screening and lead optimization.
These application notes provide an overview of the use of this compound and its analogs in the synthesis of kinase inhibitors, along with detailed experimental protocols and relevant biological data.
Core Applications in Drug Discovery: Synthesis of Kinase Inhibitors
A significant application of indolylboronic acids, such as the closely related (7-Bromo-1H-indol-2-yl)boronic acid, is in the synthesis of potent kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The Suzuki-Miyaura coupling of an indolylboronic acid with a suitable heterocyclic partner, such as a halogenated pyrimidine, is a key step in the synthesis of scaffolds like 9H-pyrimido[4,5-b]indoles. These compounds have shown promise as inhibitors of receptor tyrosine kinases like RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A).[1]
Oncogenic fusions and mutations of the RET proto-oncogene are drivers in various cancers, including non-small cell lung cancer and thyroid carcinoma. The constitutive activation of the RET kinase leads to the downstream activation of signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[1] Therefore, inhibitors of RET kinase are valuable therapeutic agents.
Quantitative Data: Efficacy of Derived Kinase Inhibitors
Derivatives of the 9H-pyrimido[4,5-b]indole scaffold, synthesized via Suzuki-Miyaura coupling of indolylboronic acids, have demonstrated potent inhibitory activity against various kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for representative compounds from this class, highlighting their potential as therapeutic agents.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 9H-pyrimido[4,5-b]indole Derivatives | RET | 10 - 100 | [1] |
| 9H-pyrimido[4,5-b]indole Derivatives | TRKA | 50 - 200 | [1] |
| Pyrazoloadenine Derivatives | RET | 0.32 - 6820 | [2] |
Signaling Pathway
The therapeutic rationale for synthesizing kinase inhibitors from indolylboronic acid derivatives is to target key signaling pathways involved in cancer cell proliferation and survival. The RET receptor tyrosine kinase, upon activation, initiates a cascade of downstream signaling through pathways like PI3K/AKT and RAS/MAPK, which are central to cell growth and survival.[1] The diagram below illustrates a simplified representation of the RET signaling pathway and the point of inhibition by compounds derived from indolylboronic acids.
Caption: Simplified RET signaling pathway and point of inhibition.
Experimental Protocols
The following section provides a detailed methodology for a key experiment involving an indolylboronic acid derivative in the synthesis of a kinase inhibitor scaffold. This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of (7-Bromo-1H-indol-2-yl)boronic acid with a halogenated pyrimidine.[1]
Protocol 1: Synthesis of a 9H-pyrimido[4,5-b]indole Derivative via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of an indolylboronic acid with a 4-chloropyrimidine derivative.
Materials:
-
This compound (or analog like (7-Bromo-1H-indol-2-yl)boronic acid) (1.0 eq.)
-
4-Chloropyrimidine derivative (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like P(t-Bu)₃) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or KF) (2.0-3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/mantle
-
Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Experimental Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add the indolylboronic acid (1.0 eq.), the halogenated pyrimidine (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 9H-pyrimido[4,5-b]indole derivative.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Conclusion
This compound and its analogs are valuable reagents in medicinal chemistry for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. The Suzuki-Miyaura coupling provides a robust and versatile method for constructing the core scaffolds of these inhibitors. The detailed protocols and data presented in these application notes serve as a guide for researchers in the effective utilization of this important building block in their drug discovery and development programs. Further exploration of the applications of this compound in the synthesis of other biologically active molecules represents a promising avenue for future research.
References
Application Notes: Synthesis of 2-Aryl-Indoles via Suzuki-Miyaura Coupling of N-Methylindole-2-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole core, particularly at the C2 position, is of significant interest in medicinal chemistry and materials science for the development of novel compounds with diverse biological and photophysical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This application note details the synthesis of 2-aryl-1-methylindoles through the palladium-catalyzed Suzuki-Miyaura coupling of N-methylindole-2-boronic acid with various aryl halides.
N-methylindole-2-boronic acid is a stable and readily accessible organoboron reagent that serves as an excellent coupling partner in this transformation. The reaction generally proceeds under mild conditions with high functional group tolerance, making it an attractive method for the late-stage functionalization of complex molecules.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1] A palladium(0) species undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic moiety from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination of the 2-aryl-indole product, regenerating the active Pd(0) catalyst.
Reaction Scope and Limitations
The Suzuki-Miyaura coupling of N-methylindole-2-boronic acid has been shown to be effective with a wide range of aryl halides, including bromides and, in some cases, the more challenging chlorides. The reaction tolerates a variety of functional groups on the aryl halide partner, including both electron-donating and electron-withdrawing substituents.
However, certain factors can influence the reaction's success. Highly sterically hindered aryl halides may require more forcing conditions or specialized catalyst systems. Additionally, substrates containing functional groups that can coordinate strongly to the palladium catalyst, such as certain nitrogen and sulfur-containing heterocycles, may require careful optimization of reaction conditions to avoid catalyst inhibition.
Quantitative Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of N-methylindole-2-boronic acid with various aryl bromides under optimized conditions. Please note that these are compiled typical results and reaction conditions should be optimized for each specific substrate.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-1-methyl-1H-indole | 85-95 |
| 2 | 4-Bromotoluene | 1-Methyl-2-(p-tolyl)-1H-indole | 88-96 |
| 3 | Bromobenzene | 1-Methyl-2-phenyl-1H-indole | 90-98 |
| 4 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-1-methyl-1H-indole | 82-92 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-indole | 75-85 |
| 6 | 1-Bromo-4-nitrobenzene | 1-Methyl-2-(4-nitrophenyl)-1H-indole | 70-80 |
| 7 | 3-Bromopyridine | 1-Methyl-2-(pyridin-3-yl)-1H-indole | 65-75 |
| 8 | 2-Bromonaphthalene | 1-Methyl-2-(naphthalen-2-yl)-1H-indole | 80-90 |
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of N-Methylindole-2-boronic Acid with Aryl Halides:
Materials:
-
N-Methylindole-2-boronic acid
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add N-methylindole-2-boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-aryl-1-methylindole.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of 2-aryl-indoles.
Caption: Scope of the Suzuki-Miyaura coupling with N-methylindole-2-boronic acid.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Halides with Indole-2-Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between aryl halides and indole-2-boronic acids. This reaction is a powerful tool for the synthesis of 2-arylindoles, a common structural motif in pharmaceuticals and biologically active compounds. This document outlines optimized reaction conditions, detailed experimental protocols, and key considerations for successful coupling.
Introduction
The Suzuki-Miyaura cross-coupling is a versatile and widely used method for the formation of carbon-carbon bonds. In the context of indole chemistry, the coupling of an aryl halide with an indole-2-boronic acid provides a direct route to 2-arylindoles. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The choice of these components is critical for achieving high yields and minimizing side reactions, particularly when dealing with nitrogen-containing heterocycles like indole, which can sometimes inhibit catalyst activity.[1]
The general transformation is as follows:
Scheme 1: Suzuki-Miyaura Coupling of an Aryl Halide with Indole-2-Boronic Acid
References
Application Notes and Protocols for the Use of (1-Methyl-1H-indol-2-yl)boronic acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Methyl-1H-indol-2-yl)boronic acid is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The indole scaffold is a privileged structure, frequently found in biologically active compounds and approved drugs, making it a desirable core for the design of novel therapeutics.[1] The boronic acid functionality at the 2-position of the N-methylated indole allows for its efficient incorporation into complex molecules via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance.[2]
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[2][3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. Many of these inhibitors feature heteroaromatic scaffolds that can form key hydrogen bonding interactions within the ATP-binding site of the target kinase. The 1-methyl-1H-indole moiety serves as an excellent scaffold for developing such inhibitors.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of a representative class of kinase inhibitors, along with detailed experimental protocols and relevant biological data.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds between the indole core and various aryl or heteroaryl halides. This methodology provides a direct route to a diverse range of potential kinase inhibitors. A common strategy involves the coupling of the boronic acid with a halogenated pyrimidine, a core structure present in many FDA-approved kinase inhibitors.
This document will focus on the synthesis of 2-(1-Methyl-1H-indol-2-yl) substituted anilinopyrimidine derivatives, a class of compounds known to exhibit inhibitory activity against various tyrosine kinases, such as AXL, FLT3, and others.
Featured Kinase Target: AXL Receptor Tyrosine Kinase
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and has emerged as a significant target in oncology. Overexpression and activation of AXL are associated with tumor proliferation, survival, metastasis, and the development of therapeutic resistance in a variety of cancers. Consequently, the development of small molecule inhibitors targeting AXL is an active area of research.
AXL Signaling Pathway
AXL signaling is initiated by its ligand, Growth Arrest-Specific 6 (Gas6). The binding of Gas6 induces AXL dimerization and autophosphorylation, which in turn activates several downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/MAPK pathways. These pathways are crucial for promoting cell survival, proliferation, and migration.
References
- 1. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C-H Bond Activation of Indoles for Suzuki Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and selective methods for the functionalization of the indole core is of paramount importance in synthetic organic chemistry and drug discovery. Traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, have historically relied on the pre-functionalization of the indole nucleus with a halide or triflate, a process that can add synthetic steps and generate stoichiometric waste.
In recent years, transition-metal-catalyzed direct C-H bond activation has emerged as a powerful and atom-economical strategy for the arylation of indoles.[1] This approach obviates the need for pre-functionalization, allowing for the direct coupling of an indole C-H bond with an arylboronic acid or its derivatives.[2][3] This document provides detailed application notes and experimental protocols for the palladium- and rhodium-catalyzed C-H activation of indoles for Suzuki-type reactions, with a focus on regioselective C-2 and C-7 arylation.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the C-H arylation of indoles with various arylboronic acids under different catalytic systems. These tables are designed for easy comparison of reaction conditions, yields, and regioselectivity.
Table 1: Palladium-Catalyzed C-2 Arylation of Indoles [2][4]
| Entry | Indole Substrate | Arylating Agent | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Indole | Phenylboronic acid | Pd(TFA)₂ (10) | None | Dioxane/H₂O | RT | 12 | 85 | [2] |
| 2 | 1-Methylindole | Phenylboronic acid | Pd(TFA)₂ (10) | None | Dioxane/H₂O | RT | 12 | 88 | [2] |
| 3 | 5-Bromoindole | Phenylboronic acid | Pd(TFA)₂ (10) | None | Dioxane/H₂O | RT | 12 | 78 | [2] |
| 4 | Indole | 4-Methoxyphenylboronic acid | Pd(TFA)₂ (10) | None | Dioxane/H₂O | RT | 12 | 82 | [2] |
| 5 | Indole | 4-Trifluoromethylphenylboronic acid | Pd(TFA)₂ (10) | None | Dioxane/H₂O | RT | 12 | 75 | [2] |
| 6 | 1-Methylindole | Potassium phenyltrifluoroborate | Pd(OAc)₂ (10) | Cu(OAc)₂ (10) | Acetic Acid | RT | 24 | 81 | [4] |
| 7 | 5-Methoxyindole | Potassium phenyltrifluoroborate | Pd(OAc)₂ (10) | Cu(OAc)₂ (10) | Acetic Acid | RT | 24 | 75 | [4] |
Table 2: Palladium-Catalyzed C-7 Arylation of N-Phosphinoyl Indoles [5]
| Entry | Indole Substrate | Arylating Agent | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1-(Di-tert-butylphosphinoyl)indole | Phenylboronic acid | Pd(OAc)₂ (5) | 3-Methylpyridine | Ag₂CO₃ | Toluene | 120 | 24 | 92 |[5] | | 2 | 1-(Di-tert-butylphosphinoyl)indole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | 3-Methylpyridine | Ag₂CO₃ | Toluene | 120 | 24 | 85 |[5] | | 3 | 1-(Di-tert-butylphosphinoyl)indole | 4-Acetylphenylboronic acid | Pd(OAc)₂ (5) | 3-Methylpyridine | Ag₂CO₃ | Toluene | 120 | 24 | 88 |[5] | | 4 | 1-(Di-tert-butylphosphinoyl)indole | 3-Thienylboronic acid | Pd(OAc)₂ (5) | 3-Methylpyridine | Ag₂CO₃ | Toluene | 120 | 24 | 76 |[5] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-2 Arylation of Indoles with Arylboronic Acids[2]
Materials:
-
Indole substrate (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) trifluoroacetate (Pd(TFA)₂, 0.1 mmol, 10 mol%)
-
Dioxane (3 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vial, add the indole substrate (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(TFA)₂ (0.1 mmol).
-
Add dioxane (3 mL) and water (1 mL) to the vial.
-
The reaction mixture is stirred at room temperature under an air atmosphere for 4-12 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is diluted with ethyl acetate (25 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 15 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (n-hexane/ethyl acetate) to afford the desired 2-arylated indole.
Protocol 2: General Procedure for Palladium-Catalyzed C-7 Arylation of N-Phosphinoyl Indoles[5]
Materials:
-
N-(di-tert-butylphosphinoyl)indole (0.2 mmol)
-
Arylboronic acid (0.4 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 5 mol%)
-
3-Methylpyridine (0.04 mmol, 20 mol%)
-
Silver(I) carbonate (Ag₂CO₃, 0.4 mmol)
-
Toluene (1 mL)
Procedure:
-
In an oven-dried Schlenk tube, add N-(di-tert-butylphosphinoyl)indole (0.2 mmol), arylboronic acid (0.4 mmol), Pd(OAc)₂ (0.01 mmol), 3-methylpyridine (0.04 mmol), and Ag₂CO₃ (0.4 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add toluene (1 mL) via syringe.
-
The reaction mixture is stirred at 120 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the C-7 arylated product.
Visualizations
Caption: General workflow for C-H arylation of indoles.
Caption: Proposed catalytic cycle for C-2 arylation of indoles.
References
- 1. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Bromoindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2] This reaction has become an indispensable tool in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives.[1] The indole scaffold is a privileged structure found in numerous natural products and pharmaceuticals.[1][2] Functionalization of the indole ring, for instance at the 5-position, via Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl substituents, which can significantly modulate the biological activity of the molecule.[1] For drug development professionals, the ability to rapidly generate diverse libraries of indole derivatives is a significant advantage in structure-activity relationship (SAR) studies.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate.[1][3] The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3] A base is required to facilitate the transmetalation step.[1][3][4] The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can significantly impact the reaction rate, yield, and purity of the desired product.[1][2]
References
Application Notes and Protocols for C-2 Arylation of Indoles with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed C-2 arylation of indoles using aryl boronic acids. This transformation is a powerful tool for the synthesis of 2-arylindoles, which are prevalent structural motifs in pharmaceuticals and biologically active compounds. The following sections detail the reaction mechanism, optimized reaction conditions, and step-by-step experimental procedures.
Introduction
The direct C-H arylation of indoles offers a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalization of the indole ring.[1][2] Specifically, the selective arylation at the C-2 position has been a significant area of research. Palladium catalysis has emerged as a robust and versatile method to achieve this transformation with high regioselectivity and functional group tolerance.[3][4]
The generally accepted mechanism for the palladium-catalyzed C-2 arylation of indoles involves an initial electrophilic palladation at the more electron-rich C-3 position, followed by a 1,2-migration of the palladium species to the C-2 position.[5][6][7] Subsequent reductive elimination affords the C-2 arylated indole and regenerates the active palladium catalyst.[5][7] The choice of ligands, bases, and solvents can significantly influence the regioselectivity of the arylation, with some conditions favoring C-3 arylation.[1][6]
Reaction Mechanism
The proposed catalytic cycle for the palladium-catalyzed C-2 arylation of indoles with aryl boronic acids is depicted below. The reaction is believed to proceed through an electrophilic palladation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]
- 6. Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fused Indole Heterocycles Using Azidoarylboronic Pinacolate Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of[1][2]-fused indole heterocycles. This synthetic strategy employs a powerful two-step sequence involving a Suzuki cross-coupling reaction of 2-azidoarylboronic acid pinacolate esters with vinyl triflates, followed by a rhodium(II)-catalyzed intramolecular C-H amination. This methodology offers a regioselective and efficient route to complex indole structures, which are prevalent scaffolds in biologically active compounds and pharmaceuticals.
Introduction
Fused indole ring systems are key structural motifs in a vast array of natural products and medicinal agents. The development of efficient and modular synthetic routes to these scaffolds is of significant interest in drug discovery and development. The described method leverages the versatility of boronic esters and the reactivity of aryl azides to construct intricate molecular architectures. The overall synthetic pathway involves the preparation of a 2-alkenylaryl azide intermediate via a Suzuki coupling, which then undergoes an intramolecular C-H amination to afford the desired fused indole heterocycle.[1][3]
Overall Synthetic Strategy
The synthesis of fused indole heterocycles is accomplished through a three-stage process, as illustrated in the workflow below. The initial stage involves the preparation of the key 2-azidoarylboronic acid pinacolate ester intermediate. This is followed by a palladium-catalyzed Suzuki cross-coupling with a vinyl triflate. The final step is a rhodium-catalyzed intramolecular C-H amination that yields the fused indole product.
Figure 1: Overall experimental workflow.
Data Presentation
The following tables summarize the yields for the key steps in the synthesis of various substituted 2-azidoarylboronic acid pinacolate esters and their subsequent conversion to fused indoles.
Table 1: Synthesis of 2-Aminoarylboronic Acid Pinacolate Esters
| Starting Material | Product | Yield (%) |
| 2-Bromo-4-methylaniline | 2-Amino-4-methylphenylboronic acid pinacolate ester | 68 |
| 2-Bromo-5-methylaniline | 2-Amino-5-methylphenylboronic acid pinacolate ester | 42 |
| 2-Bromo-4-methoxyaniline | 2-Amino-4-methoxyphenylboronic acid pinacolate ester | 46 |
| 2-Bromo-5-methoxyaniline | 2-Amino-5-methoxyphenylboronic acid pinacolate ester | 64 |
Data extracted from references[2][3].
Table 2: Synthesis of 2-Azidoarylboronic Acid Pinacolate Esters
| Starting Material | Product | Yield (%) |
| 2-Aminophenylboronic acid pinacolate ester | 2-Azidophenylboronic acid pinacolate ester | 61 |
| 2-Amino-5-methoxyphenylboronic acid pinacolate ester | 2-Azido-5-methoxyphenylboronic acid pinacolate ester | 72 |
| 2-Amino-5-methylphenylboronic acid pinacolate ester | 2-Azido-5-methylphenylboronic acid pinacolate ester | 49 |
Data extracted from references[2][3].
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminoarylboronic Acid Pinacolate Esters
This procedure details the palladium-catalyzed borylation of 2-bromoanilines.[2][3]
Materials:
-
2-Bromoaniline derivative (1.0 equiv)
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (3.0 equiv)
-
(dppf)PdCl2 (0.043 equiv)
-
Triethylamine (Et3N) (4.0 equiv)
-
1,4-Dioxane
-
Saturated aqueous NH4Cl solution
-
CH2Cl2
-
Brine
Procedure:
-
To a mixture of the 2-bromoaniline (e.g., 5.8 mmol), Et3N (23.2 mmol), and (dppf)PdCl2 (0.25 mmol) in 1,4-dioxane (20 mL), add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (17.4 mmol) dropwise.[2][3]
-
Reflux the resulting mixture at 120 °C for 12 hours.
-
Cool the mixture to room temperature and dilute with saturated aqueous NH4Cl (20 mL).
-
Extract the aqueous phase with CH2Cl2 (2 x 20 mL).
-
Combine the organic phases and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by MPLC (EtOAc/hexanes gradient) to afford the desired 2-aminoarylboronic acid pinacolate ester.[2][3]
Protocol 2: General Synthesis of 2-Azidoarylboronic Acid Pinacolate Esters
This protocol describes the azidation of 2-aminoarylboronic acid pinacolate esters.[2][3]
Materials:
-
2-Aminoarylboronic acid pinacolate ester (1.0 equiv)
-
t-BuNO2 (4.0 equiv)
-
Me3SiN3 (3.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
Dissolve the 2-aminoarylboronic acid pinacolate ester in MeCN (0.2 M) and cool the solution to 0 °C.
-
Add t-BuNO2 (4.0 equiv) and Me3SiN3 (3.0 equiv) dropwise to the cooled solution.[2][3]
-
Allow the resulting solution to warm to room temperature and stir for 1.5 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by MPLC (EtOAc/hexanes gradient) to afford the 2-azidoarylboronic acid pinacolate ester.[2][3]
Protocol 3: Suzuki Cross-Coupling and Rhodium-Catalyzed C-H Amination
This two-step, one-pot procedure details the formation of the fused indole heterocycle from the 2-azidoarylboronic acid pinacolate ester and a vinyl triflate.[1][3]
Figure 2: Reaction pathway for the final two steps.
Materials:
-
2-Azidoarylboronic acid pinacolate ester (1.2 equiv)
-
Vinyl triflate (1.0 equiv)
-
Pd(dppf)Cl2 (0.05 equiv)
-
K3PO4 (3.0 equiv)
-
1,4-Dioxane
-
Rh2(esp)2 (0.01 equiv)
-
MgO (2.5 equiv)
-
Dichloromethane (DCM)
Procedure:
Part A: Suzuki Cross-Coupling
-
In a reaction vessel, combine the 2-azidoarylboronic acid pinacolate ester, vinyl triflate, Pd(dppf)Cl2, and K3PO4.
-
Add 1,4-dioxane and heat the mixture under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
Part B: Rhodium-Catalyzed C-H Amination
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To the crude reaction mixture from Part A, add Rh2(esp)2 and MgO.
-
Add DCM as the solvent and stir the mixture at room temperature.
-
Monitor the reaction for the formation of the fused indole product.
-
Once the reaction is complete, filter the mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography to yield the final fused indole heterocycle.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis of[1][2]-fused indole heterocycles utilizing azidoarylboronic pinacolate esters. This synthetic route is characterized by its modularity and efficiency, allowing for the construction of diverse and complex molecular frameworks from readily available starting materials. These application notes serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of novel chemical space and the generation of new therapeutic candidates.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with Indole Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving indole boronic acids.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of indole boronic acids, offering potential causes and actionable solutions.
Q1: My Suzuki coupling reaction shows low to no yield of the desired product. What are the primary factors to investigate?
A1: Failure of a Suzuki coupling reaction can often be attributed to several key factors. A systematic check of the following is recommended:
-
Catalyst and Ligand Activity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source and ligand are fresh and active. Air-stable precatalysts, such as palladacycles, can offer more consistent results.[1]
-
Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[1][2]
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Reagent Purity: Verify the purity of your aryl halide and indole boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1][3]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation without causing degradation of your starting materials or product.[1] For reactions sensitive to aqueous conditions, ensure the base is finely powdered and dry.[1]
-
Reaction Temperature: The reaction may require heating to proceed at an adequate rate. Typical temperatures range from 60-120 °C.[2][4]
Q2: I am observing significant protodeboronation of my indole boronic acid. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-rich heteroaryl boronic acids like those derived from indole.[1][5] Here are several strategies to mitigate it:
-
Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[1][6]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents can significantly reduce protodeboronation.[1]
-
Boronic Acid Derivatives: Convert the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or an organotrifluoroborate.[7][8] These derivatives can exhibit slower, controlled release of the boronic acid under the reaction conditions.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form an air- and water-stable crystalline solid that can be used directly in the coupling reaction, often in protic solvents.[9]
Q3: The reaction is sluggish or stalls with my sterically hindered indole boronic acid. What modifications can I make?
A3: Steric hindrance can slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[1] To overcome this, consider the following:
-
Bulky, Electron-Rich Ligands: Employing bulky biarylphosphine ligands is crucial for coupling sterically demanding substrates. Ligands like XPhos, SPhos, and RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[1][10]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[2]
-
Appropriate Catalyst Loading: While typically low, increasing the catalyst loading (e.g., from 1 mol% to 2-5 mol%) may be necessary for challenging couplings.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalysts and ligands are most effective for Suzuki couplings with indole boronic acids?
A1: The choice of catalyst and ligand is critical for success. Palladium precatalysts combined with bulky, electron-rich biarylphosphine ligands have shown high efficacy.[10] Second-generation palladacycle precatalysts like SPhos Pd G2 and XPhos Pd G2 are often superior to using a simple palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a separate ligand.[4][10] These precatalysts are more stable and ensure the correct ligand-to-palladium ratio.
Q2: How do I select the optimal base and solvent system?
A2: The base and solvent system must be compatible with your specific substrates and catalyst.
-
Bases: Potassium phosphate (K₃PO₄) is a commonly used and effective base, particularly in aqueous solvent mixtures.[4][10] Potassium carbonate (K₂CO₃) is another viable option, especially in non-aqueous systems.[6] For substrates prone to protodeboronation, milder bases like potassium fluoride (KF) may be beneficial.[1] The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[11][12]
-
Solvents: A mixture of an organic solvent and water is frequently used. Common choices include dioxane/water, THF/water, or toluene/water.[2][4][13] The water is essential for dissolving the inorganic base. For water-sensitive substrates, anhydrous polar aprotic solvents like DMF or DME can be used.[6][14]
Q3: Should I use the indole boronic acid or an indole halide in the reaction?
A3: The Suzuki-Miyaura reaction allows for two possible approaches: coupling an indole boronic acid with an aryl/heteroaryl halide, or coupling an indole halide with an aryl/heteroaryl boronic acid.[15] Generally, higher yields are obtained when reacting indole bromides with arylboronic acids.[16] When indolylboronic acids are coupled with phenyl bromides, yields can be somewhat lower.[16] The stability and commercial availability of the respective starting materials will also influence this decision.
Q4: Is N-protection of the indole necessary?
A4: Many modern catalyst systems are capable of coupling unprotected N-H indoles effectively.[4] The acidic N-H group can sometimes inhibit the catalyst, but ligands like XPhos and SPhos have been shown to perform well with a variety of unprotected nitrogen-rich heterocycles.[4][17] However, in some cases, protecting the indole nitrogen with groups like Boc or Tosyl (Tos) can lead to higher and more consistent yields, though this adds extra steps to the synthesis.[16]
Data Presentation
Table 1: Comparison of Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of 5-Indole Boronic Acid with 3-Chloroindazole. [4][10]
| Palladium Source | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | (integrated) | 87 | 69 |
| SPhos Pd G2 | (integrated) | 97 | 80 |
| Reaction Conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2-2.5 mol%), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Indole Boronic Acid [4][10]
-
Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the indole boronic acid (1.5–2.0 equiv), the palladium precatalyst (e.g., SPhos Pd G2, 1-3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 5:1 v/v) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Stabilizing Boronic Acids [1]
-
Dissolution: In a vial, dissolve the indole boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise. A precipitate should form.
-
Isolation: Stir the resulting slurry for 15-20 minutes.
-
Drying: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. This stable adduct can be used directly in the Suzuki coupling reaction.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Caption: A decision tree for troubleshooting failed Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: Suzuki Coupling of Indole Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the Suzuki-Miyaura coupling of indole boronic acids.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Product with Significant Protodeboronation
Q1: I am observing a significant amount of the corresponding indole (protodeboronated product) and low yield of my desired coupled product. What is causing this and how can I fix it?
A1: This is a classic case of protodeboronation, a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][2] Indole boronic acids, being electron-rich heterocycles, are particularly susceptible to this side reaction.[3] The rate of protodeboronation is often competitive with the desired cross-coupling reaction.
Troubleshooting Workflow for Protodeboronation:
Caption: Troubleshooting workflow for minimizing protodeboronation.
Key Factors Influencing Protodeboronation:
-
pH and Base: The reaction pH is a critical factor.[2] Base-catalyzed protodeboronation is a significant pathway.[2][4][5] Using weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial over strong hydroxide bases.[6] Anhydrous conditions are often preferred.[6]
-
Temperature: Higher temperatures can accelerate protodeboronation.[3] Lowering the reaction temperature may be necessary, which might require a more active catalyst system to maintain a reasonable reaction rate.[6]
-
Boronic Acid Stability: Indole boronic acids can be unstable. Using more stable derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates can be an effective strategy.[2] These act as a "slow release" source of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of protodeboronation.[2]
-
Catalyst Activity: If the rate of the desired Suzuki coupling is slow, protodeboronation has more time to occur.[6] Employing a highly active palladium catalyst and ligand system (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the cross-coupling, making it more competitive against protodeboronation.[3]
Issue 2: Formation of Symmetrical Bi-indole (Homocoupling Product)
Q2: My reaction is producing a significant amount of a symmetrical bi-indole, the homocoupling product of my indole boronic acid. What causes this and how can I prevent it?
A2: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction reduces the yield of the desired cross-coupled product and complicates purification.[7]
Primary Causes of Homocoupling:
-
Presence of Oxygen: Oxygen can facilitate the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the indole boronic acid to generate the homocoupled product.[8] Therefore, thorough degassing of the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial.
-
Use of a Pd(II) Precatalyst: When using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst, it can directly react with the boronic acid to form the homocoupled dimer during its in situ reduction to the active Pd(0) species.[8]
Caption: Proposed mechanisms for boronic acid homocoupling.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.
-
Catalyst Choice: Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly to bypass the initial Pd(II) reduction step. Alternatively, use modern precatalysts that are designed for efficient activation.
-
Reaction Conditions: In some cases, the addition of a small amount of a reducing agent can help maintain the palladium in its active Pd(0) state.
Issue 3: Difficulty in Purifying the Product from Boronic Acid-Related Impurities
Q3: How can I effectively remove unreacted indole boronic acid and its byproducts from my final product?
A3: Purification can be challenging, especially if the desired product has a similar polarity to the boronic acid starting material or its homocoupled byproduct.
Purification Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
preventing protodeboronation of (1-Methyl-1H-indol-2-yl)boronic acid
Technical Support Center: (1-Methyl-1H-indol-2-yl)boronic acid
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the protodeboronation of this compound, a common challenge encountered during its storage and application in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem for this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process converts the boronic acid into its corresponding parent arene or heteroarene—in this case, 1-methyl-1H-indole. For this compound, which is a 2-heterocyclic boronic acid, this degradation pathway is particularly rapid.[2][3][4] The reaction consumes the boronic acid, leading to reduced yields of the desired cross-coupled product, increased difficulty in purification, and inaccurate stoichiometric calculations.[5]
Q2: What are the primary factors that cause or accelerate protodeboronation?
A2: Several factors can significantly increase the rate of protodeboronation:
-
pH: The pH of the reaction medium is a critical factor. Some heteroaromatic boronic acids are known to be highly unstable at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][5] Both acidic and basic conditions can sometimes suppress this specific decomposition pathway.[1][5] However, for many arylboronic acids, strongly basic conditions generally accelerate protodeboronation.[6][7]
-
Temperature: Higher reaction temperatures increase the rate of decomposition.[5]
-
Catalyst System Efficiency: If the rate of the desired catalytic reaction (e.g., Suzuki-Miyaura coupling) is slow, the competing protodeboronation side reaction becomes more significant.[1][8]
-
Atmosphere: Exposure to air and moisture can degrade the reagent. Oxygen can also lead to catalyst oxidation and promote other side reactions like homocoupling.[5][9]
Q3: How should I properly store and handle this compound to ensure its stability?
A3: Due to its inherent instability, strict storage and handling procedures are mandatory.
-
Storage: The compound should be stored as a solid in a tightly sealed container under a dry, inert atmosphere such as argon or nitrogen.[9] It is recommended to store it in a freezer at temperatures below -20°C.[10]
-
Handling: All manipulations should be performed using air-sensitive techniques.[9] This includes the use of a glove box or Schlenk line, thoroughly dried glassware, and anhydrous solvents.[11][12][13] Using specialized packaging like Sure/Seal™ bottles can provide a convenient method for storing and dispensing the reagent without exposure to the atmosphere.[11][13]
Q4: What is the most effective and general strategy to prevent protodeboronation during a Suzuki-Miyaura cross-coupling reaction?
A4: The most robust and widely recommended strategy is the use of a boronic acid surrogate that provides for the "slow release" of the boronic acid in situ.[1][8] N-methyliminodiacetic acid (MIDA) boronates are exceptionally effective for this purpose.[4] this compound MIDA ester is an air-stable, crystalline solid that can be handled on the benchtop.[4] Under the basic conditions of the Suzuki-Miyaura reaction, it slowly hydrolyzes to release the free boronic acid, keeping its instantaneous concentration low. This ensures that the rate of cross-coupling is much faster than the rate of protodeboronation, leading to significantly improved product yields.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no yield of the desired cross-coupled product. | Reagent Decomposition: The this compound has degraded during storage or handling. | 1. Verify the purity of the boronic acid by ¹H NMR before use. The presence of a significant 1-methyl-1H-indole signal indicates decomposition. 2. Switch to the corresponding air-stable MIDA boronate ester, which is not prone to benchtop decomposition.[4] 3. If using the boronic acid, ensure it is stored under an inert atmosphere in a freezer and handled using strict air-sensitive techniques.[9][10] |
| Significant amount of 1-methyl-1H-indole byproduct observed. | Protodeboronation During Reaction: The reaction conditions favor protodeboronation over the desired cross-coupling. | 1. Best Practice: Use the corresponding MIDA boronate. This slow-release strategy is the most effective solution for unstable boronic acids.[4] 2. Catalyst Optimization: Employ a highly active catalyst system (e.g., a palladium precatalyst with a biarylphosphine ligand like SPhos) that promotes rapid cross-coupling, outcompeting the decomposition pathway.[3][5] 3. Temperature Control: Perform the reaction at a lower temperature. Successful couplings with unstable boronic acids have been achieved at room temperature or 40°C with an appropriate catalyst.[3] 4. Inert Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.[5] |
| Reaction is sluggish, leading to boronic acid decomposition over time. | Poor Catalyst Activity or Deactivation: The catalyst is not efficient enough, allowing time for the boronic acid to degrade. | 1. Ensure a strictly inert atmosphere to prevent catalyst oxidation.[5] 2. Use fresh, high-purity catalyst and ligands. 3. Consider a modest increase in catalyst loading.[5] 4. Choose a pre-catalyst that rapidly generates the active catalytic species under mild conditions.[3] |
Data Presentation: Stability and Reactivity Comparison
The use of MIDA boronates dramatically improves both the stability and cross-coupling efficiency of unstable heteroaryl boronic acids like the 2-indole derivative.
Table 1: Benchtop Stability of 2-Indoleboronic Acid vs. its MIDA Boronate
| Compound | Storage Conditions | Purity after 15 Days | Purity after >60 Days |
|---|---|---|---|
| 2-Indoleboronic Acid | Solid, on benchtop, under air | <5% | Not Applicable |
| 2-Indoleboronic Acid MIDA Ester | Solid, on benchtop, under air | >98% | >98% |
Data adapted from Gillis, E. P. & Burke, M. D. J. Am. Chem. Soc. 2007, 129 (21), 6716–6717, which used the parent 2-indoleboronic acid, known to have similar instability.
Table 2: Cross-Coupling Yield Comparison
| Boron Reagent | Coupling Partner | Yield of Coupled Product |
|---|---|---|
| 2-Indoleboronic Acid | 4-Chlorotoluene | 14% |
| 2-Indoleboronic Acid MIDA Ester | 4-Chlorotoluene | 93% |
Reaction Conditions: 1.0 equiv aryl chloride, 1.0 equiv boron reagent, 5 mol % Pd(OAc)₂, 10 mol % SPhos, K₃PO₄, 5:1 dioxane/H₂O, 60 °C. Data adapted from Knapp, D. M. et al. J. Am. Chem. Soc. 2009, 131 (20), 6961–6963.[4]
Visual Guides
Caption: The undesired protodeboronation side reaction.
Caption: The "slow release" strategy using MIDA boronates.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using this compound MIDA ester
This protocol is adapted from the general methods developed for unstable boronic acids.[4]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound MIDA ester (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (e.g., 5 mol %)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (e.g., 10 mol %)
-
Potassium phosphate (K₃PO₄), anhydrous powder (7.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add the aryl halide, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄ to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous dioxane and degassed water via syringe to achieve the desired concentration (e.g., 0.1 M in a 5:1 dioxane/H₂O ratio).
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Best Practices for Handling Air-Sensitive Boronic Acids
This protocol outlines essential techniques for handling reagents like this compound to prevent decomposition.
Setup:
-
Glassware: All glassware must be thoroughly cleaned and dried in an oven (e.g., 125 °C overnight) before use.[11][13] Assemble the glassware while still hot and allow it to cool under a stream of dry inert gas.
-
Inert Gas System: Use a Schlenk line or a glove box. If using a manifold, ensure a positive pressure of inert gas is maintained, typically monitored with an oil bubbler.[13]
Procedure for Transferring Solids:
-
In a glove box, weigh the required amount of boronic acid directly into the reaction vessel.
-
If a glove box is unavailable, perform the transfer under a strong positive flow of inert gas (a "nitrogen blanket"). Briefly remove the cap from the reagent bottle and the reaction vessel, quickly transfer the solid, and immediately reseal both. This method carries a higher risk of brief exposure to the atmosphere.
Procedure for Transferring Solvents and Reagents via Syringe:
-
Dry Syringe: Use an oven-dried syringe and needle, cooled in a desiccator or under a stream of inert gas.
-
Purge Syringe: Purge the syringe with inert gas at least 10 times to remove residual air and moisture.[11]
-
Solvent Transfer: Use a Sure/Seal™ bottle or a flask sealed with a septum. Puncture the septum with the needle and then introduce inert gas into the bottle to create a slight positive pressure. Invert the bottle and withdraw the desired volume of solvent.
-
Remove Bubbles: With the syringe tip pointing up, expel any gas bubbles before dispensing the liquid into the reaction vessel.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 191162-40-0 [sigmaaldrich.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Crude (1-Methyl-1H-indol-2-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (1-Methyl-1H-indol-2-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude samples of this compound, particularly when synthesized via lithiation and borylation, can contain several types of impurities:
-
Boroxine: The trimeric anhydride of the boronic acid, formed by the intermolecular dehydration of three boronic acid molecules. This is a very common impurity for boronic acids.[1][2][3]
-
Starting Material: Unreacted 1-methyl-1H-indole.
-
Homocoupling Byproducts: Dimeric indole species formed from the coupling of the organolithium intermediate.
-
Protodeboronation Product: 1-Methyl-1H-indole formed by the loss of the boronic acid group, which can be promoted by acidic conditions or elevated temperatures.[4]
-
Borinic Acid Derivatives: Formed from the over-reaction of the organolithium reagent with the borate ester.[5]
-
Residual Inorganic Salts: Lithium salts generated during the reaction and subsequent work-up.
Q2: My crude this compound is degrading during purification. What are the likely causes?
A2: Indole-2-boronic acids can be sensitive to certain conditions.[4] Degradation, often indicated by discoloration or the appearance of new spots on a TLC plate, can be caused by:
-
Elevated Temperatures: Prolonged heating, for instance during recrystallization, can lead to decomposition. It is recommended to use the minimum amount of hot solvent necessary.[4]
-
Acidic Conditions: The acidic nature of standard silica gel can promote protodeboronation, which is the cleavage of the carbon-boron bond.[4]
-
Oxidation: Boronic acids are susceptible to oxidation.[6] Whenever feasible, handle the material under an inert atmosphere, such as nitrogen or argon, especially during prolonged heating.[4]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a common purification method. However, due to the potential for degradation on standard silica gel, some precautions should be taken. Using neutral alumina or deactivated silica gel can be beneficial.[4][7]
Q4: What is a boroxine and how can I minimize its formation?
A4: A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, formed from the dehydration of three boronic acid molecules.[1][3] Its formation is a reversible equilibrium process.[1][8] To minimize its presence, avoid excessively dry conditions during work-up and storage if possible. The presence of a small amount of water can shift the equilibrium back towards the boronic acid.[8] During analysis by NMR, dissolving the sample in a coordinating solvent like methanol-d4 can help break up the boroxine.[9]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| No crystal formation upon cooling | The solution is too dilute, or the compound is highly soluble even at low temperatures.[4] | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[4]- Induce crystallization by scratching the inside of the flask with a glass rod.[4]- Add a seed crystal of the pure compound if available.[4] |
| Low recovery of pure product | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.[4] | - Cool the crystallization mixture in an ice bath or refrigerator to minimize solubility.- Use a minimal amount of solvent for dissolution.- Try a different solvent system where the compound has lower solubility at cold temperatures. |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | - Lower the temperature at which the solution is saturated by adding more solvent.- Try a lower-boiling point solvent. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. | - Perform a systematic solvent screen to find a solvent system where the impurity is either very soluble or insoluble.- Consider a second recrystallization from a different solvent system. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Product decomposes on the column | The silica gel is too acidic, leading to protodeboronation.[4] | - Use neutral alumina as the stationary phase.[7]- Deactivate the silica gel by treating it with a base like triethylamine before packing the column.[4] |
| Product streaks on the TLC plate/column | The compound is too polar for the chosen eluent system or is interacting strongly with the stationary phase.[4] | - Increase the polarity of the eluent. For indole boronic acids, a gradient of ethyl acetate in hexanes, possibly with a small amount of methanol, can be effective.[4][10]- Add a small amount of acetic acid to the eluent to suppress ionization and reduce tailing.[4] |
| Product does not elute from the column | The compound is strongly adsorbed to the stationary phase.[4] | - Switch to a more polar eluent system, such as dichloromethane/methanol.[4]- Consider using a different stationary phase like neutral alumina.[4] |
| Co-elution of impurities | The polarity of the product and the impurity are very similar in the chosen eluent system.[4] | - Try a different solvent system to alter the selectivity.[4]- If the impurity is non-polar, start with a very non-polar eluent to wash it off before eluting the product.[4]- If the impurity is more polar, use a shallower gradient during elution.[4] |
Experimental Protocols
Protocol 1: Recrystallization
This is a general guideline and the choice of solvent is critical for successful purification. A solvent screen should be performed on a small scale first.
-
Solvent Selection: Test the solubility of the crude material in various solvents (e.g., ethyl acetate/hexanes, ethanol/water, toluene) at room temperature and upon heating.[4] A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add small portions of solvent if necessary to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and briefly reheat to boiling.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Selection: Silica gel is commonly used, but for acid-sensitive compounds like indole-2-boronic acids, neutral alumina is a good alternative.[4][7]
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of hexanes and ethyl acetate is a good starting point. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.[4]
-
Column Packing: Prepare a column with the chosen stationary phase in the non-polar component of your eluent system.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried material onto the top of the column.
-
Elution: Start with the non-polar solvent and gradually increase the polarity of the eluent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification via Diethanolamine Adduct Formation
For challenging purifications, derivatization to a more crystalline and stable adduct can be effective.
-
Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., ether or toluene). Add a stoichiometric amount of diethanolamine. The diethanolamine adduct is often crystalline and will precipitate out of solution.[11][12]
-
Isolation of Adduct: Collect the precipitated adduct by filtration and wash with a cold, non-polar solvent.
-
Recrystallization of Adduct (Optional): The adduct can be further purified by recrystallization if necessary.
-
Liberation of Boronic Acid: To recover the pure boronic acid, the adduct can be treated with an acid (e.g., aqueous HCl) and extracted into an organic solvent.[12]
Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting logic for purification based on impurity type.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boroxine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
troubleshooting low yields in indole Suzuki-Miyaura reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address low yields in indole Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki-Miyaura coupling of indoles and provides systematic approaches to identify and resolve them.
Question: My reaction yield is low or non-existent. Where should I start troubleshooting?
Answer: A low yield can stem from several factors. A systematic approach is crucial for identifying the root cause. Begin by evaluating your starting materials, followed by reaction parameters like the catalyst system, base, and solvent.
A logical workflow can help diagnose the issue efficiently. Start by confirming the integrity of your starting materials and then move on to optimizing the reaction conditions.
Question: My unprotected (N-H) indole is giving poor yields. What is the cause and how can I fix it?
Answer: Unprotected N-H indoles are notoriously challenging substrates in Suzuki-Miyaura reactions. The acidic N-H proton can interfere with the catalytic cycle, and the nitrogen atom can coordinate to the palladium center, inhibiting its catalytic activity.[1] Low yields are common when using standard protocols.[1][2]
Solutions:
-
Use Specialized Ligands and Pre-catalysts: Modern Buchwald-type ligands like SPhos and XPhos, often used with pre-catalysts, are highly effective for coupling unprotected N-H heterocycles.[1] These bulky, electron-rich ligands promote the desired C-C bond formation while minimizing inhibition.
-
Employ Milder Bases: Strong bases can deprotonate the indole N-H, leading to side reactions. Using milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often beneficial.[1][3]
-
Optimize Reaction Temperature: For challenging couplings with unprotected indoles, a higher reaction temperature (e.g., 100 °C) may be necessary to achieve a reasonable yield.[1]
-
Consider N-Protection: If other methods fail, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or tosyl (Ts) can significantly improve yields. However, this adds extra steps to the synthesis. Yields are often highest when the indole is the aryl halide partner and is protected.
Question: I am observing significant side products like homocoupling and protodeboronation. How can I minimize these?
Answer: Homocoupling (dimerization of the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen atom) are common side reactions that consume starting material and lower the yield of the desired product.
-
Protodeboronation: This is often promoted by water and strong bases.[3] Thiophene and other heteroaryl boronic acids are particularly susceptible.[4]
-
Solution: Use anhydrous solvents, ensure your base is dry (e.g., powdered K₃PO₄), and consider using milder bases like potassium fluoride (KF).[3][5] Using boronate esters (e.g., pinacol esters) instead of boronic acids can also increase stability.[2][6] Milder reaction conditions (lower temperature, shorter time) can also help if the desired reaction is fast enough.[1]
-
-
Homocoupling: This side reaction is often a result of oxygen in the reaction mixture or suboptimal catalyst performance.
Data & Protocols
Data Tables: Impact of Reaction Components on Yield
Quantitative data from various studies highlights how changing a single component can dramatically affect the reaction outcome.
Table 1: Effect of Palladium Catalyst on Indazole Suzuki Coupling [4] Reaction of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid using K₂CO₃ in DME at 80°C.
| Catalyst | Reaction Time (h) | Yield (%) |
| [Pd(dppf)Cl₂] | 2 | 92 |
| [Pd(PCy₃)₂] | 2 | 55 |
| [Pd(PPh₃)₄] | 6 | 45 |
| [Pd(PPh₃)₂Cl₂] | 6 | 40 |
Table 2: Effect of Base on a Model Suzuki-Miyaura Coupling [8] Yields reported for the coupling of an aryl halide with phenylboronic acid.
| Base | Yield (%) |
| Na₂CO₃ | 98 |
| K₂CO₃ | 95 |
| K₃PO₄ | 92 |
| KOH | 85 |
| NaOH | 80 |
| NaOAc | 65 |
| TEA | 40 |
Table 3: Ligand and Pre-catalyst Impact on Unprotected Indazole Coupling [1] Reaction of 3-chloroindazole with phenylboronic acid.
| Pd Source | Ligand/Pre-catalyst | Yield (%) |
| Pd(OAc)₂ | SPhos | 56 |
| Pd₂(dba)₃ | SPhos | 56 |
| P2 (SPhos Pre-catalyst) | - | 80 |
| P1 (XPhos Pre-catalyst) | - | 65 |
Experimental Protocol: General Procedure for a Troubleshooting Experiment
This protocol provides a reliable starting point for optimizing a challenging indole Suzuki-Miyaura reaction.
Materials:
-
Indole halide (1.0 equiv)
-
Boronic acid or pinacol ester (1.5 equiv)[1]
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Ligand (if not using a pre-catalyst)
-
Base (e.g., anhydrous, powdered K₃PO₄, 2.0-3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)[3]
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the indole halide, boronic acid/ester, palladium pre-catalyst, and base.[3] The base should be finely powdered to ensure good mixing.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.
-
Degassing (Optional but Recommended): Further degas the reaction mixture by bubbling Argon through the suspension for 10-15 minutes.
-
Reaction: Seal the flask and place it in a preheated oil bath (typically 60-110 °C). Stir the mixture vigorously.[1][3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting starting material. Reactions can take from 2 to 24 hours.[3]
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
FAQs
Q1: What is the role of the base in the Suzuki-Miyaura reaction? The base is critical for activating the boronic acid. It facilitates the formation of a borate anion ([ArB(OH)₃]⁻), which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[9] The choice of base can also influence selectivity and prevent side reactions with sensitive functional groups.[3][9]
Q2: How do I choose the right base for my specific indole substrate? Base selection depends on the functional groups present on your indole and boronic acid. The following decision tree can guide your choice.
Q3: Can you illustrate the catalytic cycle and point out where failures occur? The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Low yields are often due to a bottleneck in one of these three key steps.
Q4: Is it better to use the indole as the aryl halide or the boronic acid partner? Generally, higher and more consistent yields are obtained when the indole is the aryl halide and it is coupled with a phenylboronic acid. When indolylboronic acids are used, yields can be lower and more dependent on whether the indole nitrogen is protected. However, successful couplings have been reported for both configurations, and the optimal choice may depend on the specific substrates and availability of starting materials.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
effect of base and solvent on indole boronic acid coupling efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in indole boronic acid coupling reactions, with a focus on the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental components of a Suzuki-Miyaura coupling reaction involving an indole boronic acid?
A1: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond. The key components are:
-
Organoboron Species: An indole boronic acid or a more stable derivative like an indole boronic ester (e.g., pinacol ester).[1]
-
Organic Halide or Pseudohalide: An aryl, vinyl, or alkyl halide (Br, I, Cl) or triflate (OTf).[2] The reactivity order is generally I > Br > OTf >> Cl.
-
Palladium Catalyst: A source of palladium(0), which is the active catalytic species. This can be a Pd(0) complex like Pd(PPh₃)₄ or a more stable Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ.[3]
-
Base: Essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4][5][6]
-
Solvent: An appropriate solvent system, often a mixture of an organic solvent and water, is crucial for dissolving the reactants and facilitating the reaction.[7]
Q2: Why is the choice of base so critical for the success of my indole boronic acid coupling?
A2: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction.[5] Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate "ate" complex.[5][6] This complex is significantly more reactive in the transmetalation step, which is often the rate-determining step of the reaction.[5] An unsuitable base can lead to slow or incomplete reactions, low yields, and an increase in side reactions.
Q3: I am working with an N-H unprotected indole. Are there special considerations I need to take into account?
A3: Yes, the presence of a free N-H group on the indole ring can present challenges in Suzuki-Miyaura couplings.[8] The acidic proton can interfere with the catalytic cycle, potentially by reacting with the base or coordinating to the palladium catalyst, which can lead to catalyst inhibition and lower yields.[8][9] In some cases, N-protection of the indole (e.g., with Boc or Tos groups) can lead to higher and more consistent yields, although successful couplings with unprotected indoles are also widely reported.[1] Careful optimization of the reaction conditions, particularly the choice of base and catalyst system, is crucial when working with unprotected indoles.[8]
Q4: What are the most common side reactions in indole boronic acid couplings, and how can I minimize them?
A4: The most common side reactions include:
-
Protodeboronation: This is the cleavage of the C-B bond of the indole boronic acid, replacing it with a C-H bond. This can be promoted by acidic or basic conditions and the presence of water. Using anhydrous solvents, carefully selecting the base, or using more stable boronic esters can help minimize this side reaction.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the organic halide can occur, especially in the presence of oxygen.[3] Ensuring the reaction is performed under an inert atmosphere (e-g., nitrogen or argon) and that the solvents are properly degassed can significantly reduce homocoupling.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inactive Catalyst: The palladium catalyst may have degraded due to age or improper storage. The Pd(II) precatalyst may not be effectively reduced to the active Pd(0) species.[3] | Use a fresh batch of catalyst or a more robust, air-stable precatalyst. Ensure proper inert atmosphere techniques are used.[3] |
| Oxygen Contamination: The presence of oxygen can deactivate the catalyst and promote homocoupling of the boronic acid.[3] | Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere (e.g., nitrogen or argon).[3] | |
| Poor Reagent Quality: The indole boronic acid may have degraded over time (protodeboronation), or the organic halide may be impure.[2] | Verify the purity of your starting materials by techniques like NMR or LC-MS. Consider synthesizing a fresh batch of the boronic acid or converting it to a more stable boronic ester. | |
| Inappropriate Base or Solvent: The chosen base may not be strong enough to activate the boronic acid, or the solvent system may not be optimal for the specific substrates. | Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). Refer to the data tables below for guidance. | |
| Significant Side Product Formation (e.g., Homocoupling) | Presence of Oxygen: As mentioned above, oxygen can lead to the oxidative homocoupling of the boronic acid.[3] | Improve inert atmosphere techniques, including degassing of solvents and purging the reaction vessel. |
| Suboptimal Reaction Temperature: The reaction temperature might be too high, leading to decomposition or side reactions. | Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to find the optimal balance. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. | Consider using a more robust ligand or a higher catalyst loading. |
| Incomplete Dissolution of Reagents: If any of the reactants, particularly the base, are not sufficiently soluble in the reaction medium, it can lead to a stalled reaction. | Ensure vigorous stirring. For inorganic bases, the addition of water to the organic solvent is often crucial for solubility and reactivity.[7] | |
| Inconsistent Yields | Variability in Reagent Quality: The purity of the indole boronic acid can vary between batches. | Always use reagents of known and consistent purity. Consider converting the boronic acid to a more stable ester for storage and use. |
| Atmospheric Conditions: Minor variations in the exclusion of air and moisture can lead to inconsistent results. | Standardize your experimental setup and inert atmosphere techniques to ensure reproducibility. |
Data Presentation
Effect of Base on Suzuki-Miyaura Coupling Yield
The following table summarizes the effect of different bases on the yield of a model Suzuki-Miyaura coupling reaction. While not specific to indole boronic acids, the trends are generally applicable.
| Base | Solvent | Typical Yield (%) | Notes |
| K₃PO₄ | Dioxane/H₂O | 85-98 | Often a very effective base, particularly for challenging couplings.[10] |
| K₂CO₃ | Toluene/H₂O | 80-95 | A commonly used and effective inorganic base.[5] |
| Na₂CO₃ | DMF/H₂O | 75-90 | Another widely used and cost-effective inorganic base.[10] |
| Cs₂CO₃ | Dioxane | 80-95 | A strong inorganic base, often used in difficult couplings. |
| Et₃N | Toluene | 30-50 | Organic bases are generally less effective than inorganic bases in many Suzuki couplings.[4] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions.
Effect of Solvent on Suzuki-Miyaura Coupling Yield
The choice of solvent can significantly influence the reaction rate and yield. The following table provides a comparison of common solvents.
| Solvent System | Typical Yield (%) | Notes |
| Dioxane/H₂O | 85-98 | A very common and effective solvent system for a wide range of substrates. |
| Toluene/H₂O | 80-95 | Another widely used biphasic system. |
| DMF | 70-90 | A polar aprotic solvent that can be effective, though sometimes requires higher temperatures.[7] |
| THF/H₂O | 75-90 | A good alternative to dioxane, though its lower boiling point may limit the reaction temperature. |
| Methanol/H₂O | 90-96 | Can be a highly effective and environmentally friendly solvent system.[7] |
Note: The ratio of organic solvent to water is a critical parameter to optimize.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Haloindole with an Arylboronic Acid
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Haloindole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 10 mL, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the haloindole, arylboronic acid, palladium catalyst, and base.[5]
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Challenging Suzuki Couplings with Indole Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving indole substrates. These reactions are pivotal in the synthesis of pharmaceuticals and complex organic molecules, but often present unique challenges. This guide is designed to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an indole substrate is resulting in low to no yield. What are the common causes?
A1: Low or no yield in Suzuki couplings with indole substrates is a frequent issue and can be attributed to several factors:
-
Catalyst Inactivity: The active Pd(0) species is crucial for the catalytic cycle. Its deactivation through exposure to oxygen or impurities can halt the reaction. Ensure that your palladium source and ligands are of high purity and that the solvent and reaction mixture are thoroughly degassed.[1]
-
Boronic Acid/Ester Instability: Indole boronic acids and their esters can be unstable and susceptible to degradation, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2] Using fresh, high-purity boronic acid is recommended.
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like electron-rich indoles, bulky and electron-rich phosphine ligands are often necessary.[1][3]
-
Interference from the Indole N-H Group: The acidic proton of the indole's N-H group can interfere with the catalytic cycle, leading to lower yields.[2] While many protocols are designed for unprotected indoles, N-protection (e.g., with a Boc group) can sometimes improve results, though it adds extra synthetic steps.[2][4]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that need to be optimized for your specific substrates.[2][5]
Q2: Which palladium catalyst and ligand combination is generally most effective for Suzuki couplings with indole substrates?
A2: The choice of catalyst and ligand is highly dependent on the specific indole substrate and coupling partner. However, palladium catalysts with bulky biarylphosphine ligands have demonstrated high efficacy.[6] Precatalysts like XPhos Pd G2 and SPhos Pd G2 are often excellent starting points as they are air- and moisture-stable and efficiently generate the active catalytic species.[6][7] Ligands such as XPhos, SPhos, and RuPhos have been shown to be effective in promoting the coupling of various indole derivatives.[6][7]
Q3: How does the position of the halogen or boronic acid on the indole ring affect the reaction?
A3: The reactivity of indole substrates in Suzuki couplings is significantly influenced by the position of the reacting group. For instance, in couplings involving haloindoles, the oxidative addition step can be affected by the electronic properties of the specific position. Similarly, the stability and reactivity of indole boronic acids can vary depending on the point of attachment of the boronic acid group. Direct C-H activation methods are also being explored for selective arylation at specific positions, such as the C2-position of indoles.[8]
Q4: Should I protect the N-H group of my indole substrate?
A4: The necessity of N-H protection is a common question. While many modern catalytic systems are designed to tolerate the free N-H group of indoles, its acidic proton can sometimes interfere with the reaction, leading to catalyst deactivation or side reactions.[2][7] If you are experiencing low yields or complex reaction mixtures, considering N-protection with a group like Boc (tert-butyloxycarbonyl) or Tos (tosyl) may be beneficial.[4] However, this adds protection and deprotection steps to your synthesis.[2] In some cases, unprotected heterocycles have been shown to give only trace amounts of the desired product.[4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
If you are observing low or no formation of your desired product, a systematic approach to troubleshooting is essential.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions with indole substrates.
Issue 2: Formation of Side Products (e.g., Protodeboronation)
The formation of side products, such as the product of protodeboronation of the boronic acid, can significantly reduce the yield of the desired coupled product.
Possible Causes and Solutions:
-
Presence of Protic Impurities: Traces of water or other protic impurities in the reaction mixture can lead to protodeboronation. Ensure all reagents and solvents are anhydrous.
-
Base-Induced Degradation: Some strong bases can promote the degradation of boronic acids. Screening different bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), may be necessary.
-
Prolonged Reaction Times or High Temperatures: These conditions can increase the likelihood of boronic acid decomposition. Monitor the reaction progress and aim to use the mildest conditions possible.
Catalyst Performance Data
The selection of the appropriate catalyst system is critical for a successful Suzuki coupling. The following tables summarize the performance of various palladium catalysts in the coupling of indole derivatives.
Table 1: Comparison of Palladium Catalysts for the Coupling of 3-chloroindazole with 5-indole boronic acid. [6]
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), Pd source (2.5 mol%), ligand, K₃PO₄ (0.50 mmol), Dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h.[7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Haloindole with an Arylboronic Acid
This protocol provides a general starting point for the Suzuki coupling of haloindoles. Optimization of specific parameters may be required for different substrates.
Experimental Workflow
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Haloindole (1.0 equiv)
-
Arylboronic acid (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G2, SPhos Pd G2) (1-5 mol%)
-
Ligand (if not using a precatalyst) (1.2-1.5 equiv relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the haloindole, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[9]
-
Add the degassed solvent system via syringe. The final concentration of the haloindole is typically between 0.1-0.2 M.[2]
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[9]
Catalytic Cycle
Understanding the fundamental steps of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimization.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.[3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
managing steric hindrance in ortho-substituted indole boronic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in reactions involving ortho-substituted indole boronic acids.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments, providing potential causes and actionable solutions.
Question: Why am I observing low yield or no reaction with my ortho-substituted indole boronic acid?
Answer:
Low to nonexistent yields in Suzuki-Miyaura coupling reactions with sterically hindered substrates, such as ortho-substituted indole boronic acids, are a common challenge. The issue often stems from the steric bulk impeding key steps in the catalytic cycle. Here are the primary factors to investigate:
-
Catalyst and Ligand Inefficiency: The choice of catalyst and ligand is critical for overcoming steric hindrance. Standard palladium catalysts may not be effective.
-
Solution: Employ specialized, bulky, and electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to facilitate reactions with sterically demanding substrates.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective due to their strong σ-donor properties and steric bulk.[2] Consider using advanced palladium precatalysts like XPhos Pd G3, which are designed for challenging couplings.[1]
-
-
Suboptimal Reaction Conditions: Sterically hindered couplings often require more forcing conditions than standard Suzuki reactions.
-
Solution: Increase the reaction temperature, typically in the range of 80–110 °C.[1] A thorough screening of solvents and bases is also recommended. Aprotic polar solvents like dioxane, DMF, or toluene are often effective, sometimes with water as a co-solvent.[1][3] The choice of base is also crucial; stronger bases like Cs₂CO₃, K₃PO₄, or t-BuOK can be more effective than weaker ones like K₂CO₃.[2][4]
-
-
Poor Reagent Quality or Stability: Boronic acids, particularly ortho-substituted ones, can be susceptible to degradation through processes like protodeboronation.
-
Solution: Use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can release the active boronic acid species slowly during the reaction.[4] Ensure all reagents, especially the solvent and base, are anhydrous and of high purity.[4]
-
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of the boronic acid.[1][5]
Question: How can I minimize the formation of homocoupling byproducts of my indole boronic acid?
Answer:
Homocoupling of boronic acids is a significant side reaction that reduces the yield of the desired cross-coupled product.[7] This is often promoted by the presence of oxygen.[5]
-
Strictly Anaerobic Conditions: The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction mixture.
-
Solution: Degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) for an extended period.[8] Assemble the reaction under a positive pressure of inert gas. Using a glovebox for reaction setup is ideal.
-
-
Controlled Addition of Reagents: The order and rate of reagent addition can influence the prevalence of side reactions.
-
Solution: Pre-heating the mixture of the catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes mitigate homocoupling.[5]
-
-
Choice of Catalyst and Reaction Conditions: Certain catalyst systems and conditions are more prone to promoting homocoupling.
-
Solution: Avoid catalyst systems known to promote oxidative coupling. While challenging with sterically hindered substrates, using milder bases and lower temperatures may reduce homocoupling, provided the cross-coupling reaction can still proceed.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for handling and storing ortho-substituted indole boronic acids?
A1: Ortho-substituted indole boronic acids can be sensitive to air and moisture. Proper handling and storage are crucial to maintain their integrity.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (nitrogen or argon).[9] For long-term storage, refrigeration (below 4°C) is recommended.[9]
-
Handling: Handle the material in a well-ventilated area, preferably in a fume hood or glovebox, to minimize inhalation of dust.[9] Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Minimize exposure to atmospheric moisture and air.[9]
Q2: Which analytical techniques are most suitable for monitoring the progress of these reactions?
A2: Several techniques can be used to monitor the reaction progress effectively.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are highly effective for monitoring the reaction, allowing for the identification of reactants, products, and byproducts, and providing a semi-quantitative measure of conversion.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for quantitative analysis of the reaction mixture by taking aliquots at different time points.[11] This technique provides detailed structural information about all components in the mixture.[11]
Q3: What are the key considerations when choosing a solvent and base for a sterically hindered Suzuki coupling?
A3: The choice of solvent and base is critical and often interdependent.
-
Solvent: The solvent must be capable of dissolving the reactants and be compatible with the catalyst system. Common choices include:
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are frequently used. Dioxane, often in a mixture with water (e.g., 10:1 ratio), is a common and effective solvent system.[1]
-
Aromatic Hydrocarbons: Toluene can be effective, especially at higher temperatures.
-
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. For sterically hindered substrates, a stronger base is often required.
Data Presentation
Table 1: Comparison of Catalyst Systems for Sterically Hindered Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield for a 5-bromo-1-ethyl-1H-indazole substrate.[3] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield for a 5-bromo-1-ethyl-1H-indazole substrate.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency for a 5-bromo-1-ethyl-1H-indazole substrate.[3] |
| Acenaphthoimidazolylidene Palladium Complex | NHC Ligand | t-BuOK | Dioxane | RT - 100 | 2-12 | >99 | Highly efficient for di-, tri-, and tetra-ortho-substituted biaryls.[2] |
| Pd₂(dba)₃ / HFTPhos | HFTPhos | K₃PO₄ | Toluene | 100 | 12 | 96 | Effective for tetra-ortho-substituted biaryls with low catalyst loading.[12] |
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction involving an ortho-substituted indole boronic acid and an aryl halide. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) may be required for different substrates.
Materials:
-
Ortho-substituted indole boronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst with an integrated ligand)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane/water 10:1, 0.1-0.5 M)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the ortho-substituted indole boronic acid, aryl halide, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst. Then, add the degassed solvent via syringe.[1]
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. azom.com [azom.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Boronic Acid Stability and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with boronic acids during reaction workups.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of boronic acids and their derivatives.
Issue 1: My boronic acid is degrading during aqueous workup.
-
Question: What are the primary causes of boronic acid degradation during aqueous extraction, and how can I prevent it?
-
Answer: Boronic acids are susceptible to several degradation pathways in aqueous media, primarily protodeboronation (cleavage of the C-B bond) and oxidation.[1][2] The stability is highly dependent on pH, temperature, and the structure of the boronic acid itself.[2]
-
Protodeboronation: This is the protonolysis of the carbon-boron bond and can be catalyzed by both acids and bases.[2] For some aromatic boronic acids, two primary mechanisms exist: a general acid-catalyzed pathway and a specific base-catalyzed pathway.[2]
-
Oxidation: The empty p-orbital of the boron atom is susceptible to attack by nucleophilic species like reactive oxygen species (ROS), leading to oxidative damage.[3] This is a significant issue in biological contexts and can also occur during workup if the reaction mixture is exposed to air for extended periods, especially at elevated temperatures.[3][4]
Solutions:
-
pH Control: Maintain a mildly acidic pH (around 3-5) during extraction, as boronic acids are generally more stable under these conditions.[5][6] Avoid strongly acidic or basic conditions which can accelerate degradation.[1][2]
-
Minimize Exposure: Reduce the time the boronic acid is in contact with the aqueous phase. Perform extractions quickly and at reduced temperatures (e.g., using an ice bath).
-
Use of Protecting Groups: If the boronic acid is known to be unstable, consider converting it to a more stable derivative like a pinacol ester or a MIDA boronate prior to extensive purification.[7][8][9]
-
Issue 2: My boronic acid streaks or decomposes on a silica gel column.
-
Question: Why is my boronic acid behaving poorly during silica gel chromatography, and what are my alternatives?
-
Answer: Standard silica gel chromatography is often problematic for boronic acids. The acidic nature of silica can promote degradation, and the polar boronic acid group can interact strongly with the stationary phase, leading to streaking and poor recovery.[10][11]
Solutions:
-
Modified Silica Gel: Use silica gel that has been treated to neutralize its acidity. One effective method is to impregnate the silica gel with boric acid.[7][12]
-
Alternative Stationary Phases:
-
Neutral Alumina: This can be a good alternative to silica gel for the purification of boronate esters.[10]
-
Reversed-Phase Chromatography (C18): This is a viable option, but care must be taken with the mobile phase. Using a low pH mobile phase (e.g., pH 2-3 with TFA or formic acid) can suppress the ionization of residual silanols on the stationary phase, reducing peak tailing.[1] For some compounds, highly basic mobile phases (up to pH 12.4) with an ion-pairing reagent have been used successfully to stabilize pinacolboronate esters.[13]
-
-
Aprotic Solvents: When possible, use aprotic diluents for sample preparation to minimize hydrolysis before injection.[1][13]
-
Issue 3: My purified boronic acid is an oil or a gooey solid.
-
Question: My boronic acid won't crystallize and remains as a viscous oil. How can I isolate it as a solid?
-
Answer: The inability to obtain a solid product is a common issue and can be due to the presence of impurities or the formation of boroxines (anhydrides of boronic acids).[14]
Solutions:
-
Trituration: Attempt to solidify the oil by triturating with a non-polar solvent like hexane or a mixture of a polar and non-polar solvent.[10] Cooling the oil in a refrigerator or freezer beforehand may aid in solidification.[11][14]
-
Recrystallization: Even if it is an oil, attempting recrystallization from a hot solvent with an anti-solvent can sometimes yield a crystalline product.[14] Common recrystallization solvents include hot water, ethanol, benzene, dichloroethane, and EtOAc.[10][15]
-
Derivative Formation: Convert the boronic acid into a more crystalline derivative.
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine can form a crystalline adduct that precipitates from solvents like ether. The free boronic acid can be recovered later.[11][15]
-
Potassium Trifluoroborate Salts (KHF₂): These salts are often crystalline and more stable than the corresponding boronic acids.[14][15]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for boronic acids during workup?
A1: The two most prevalent degradation pathways are:
-
Protodeboronation: The cleavage of the carbon-boron bond by a proton source, which is often water in the workup. This can be catalyzed by both acidic and basic conditions.[2]
-
Oxidation: The boron center is susceptible to oxidation, which can be problematic, especially for electron-rich aryl boronic acids or when exposed to air for prolonged periods at elevated temperatures.[3][16]
Q2: How does pH affect the stability of boronic acids during an aqueous workup?
A2: The pH of the aqueous phase is a critical factor. Generally, boronic acids exhibit greater stability in mildly acidic conditions (pH 3-5).[5][6] Strongly acidic or strongly basic conditions can significantly accelerate protodeboronation.[1][2] For extractions, it is advisable to use a buffered aqueous solution if precise pH control is necessary.
Q3: What are the advantages of converting a boronic acid to a pinacol boronate ester?
A3: Pinacol boronate esters are significantly more stable than their corresponding boronic acids under many reaction and purification conditions.[7][8] They are less prone to protodeboronation and oxidation, and their reduced polarity often makes them more amenable to standard chromatographic purification on silica gel.[7][8] However, they can still be susceptible to hydrolysis, especially on silica.[13][17]
Q4: My boronic acid is very polar. What is the best way to purify it?
A4: For highly polar boronic acids, traditional silica gel chromatography can be challenging.[10] Consider the following approaches:
-
Acid/Base Extraction: If the boronic acid has acidic or basic functional groups, you may be able to purify it by performing a selective acid/base extraction.[10][11][18] For example, treating the crude product with a base to form the boronate salt, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the pure boronic acid.[18]
-
Recrystallization: This is a highly effective method for purifying polar compounds if a suitable solvent system can be found.[10][19] Experiment with various polar solvents.
-
Reversed-Phase Chromatography (C18): This is often the method of choice for polar compounds.[15] You may need to use highly aqueous mobile phases.
Q5: Are there any "universal" protecting groups for enhancing boronic acid stability?
A5: While no single protecting group is perfect for every situation, some are widely used due to their robustness.
-
Pinacol esters are the most common and offer a good balance of stability and reactivity.[7]
-
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be thought of as "slow-release" forms of boronic acids.[7][9] They are stable to a wide range of reaction conditions and chromatography.[7]
-
Trifluoroborate salts are also very stable, often crystalline solids.[7]
Data and Protocols
Table 1: Summary of Purification Techniques for Boronic Acids and Their Esters
| Purification Method | Description | Best Suited For | Key Considerations |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form crystals. | Boronic acids that are solids at room temperature. | Solvent choice is critical. Common solvents include water, ethanol, EtOAc, and benzene.[10][15] |
| Acid/Base Extraction | Exploiting the acidic nature of the boronic acid to move it between aqueous and organic phases. | Boronic acids with sufficient solubility in the chosen solvents. | Can be very effective for removing neutral or basic impurities.[18] |
| Silica Gel Chromatography | Separation based on polarity. | Less polar boronic acids and boronate esters. | Often leads to degradation and streaking. Use of boric acid-treated silica is recommended.[7][11][12] |
| Neutral Alumina Chromatography | An alternative to silica gel with a more neutral surface. | Boronate esters. | Can provide better results than silica for sensitive compounds.[10] |
| Reversed-Phase (C18) Chromatography | Separation based on hydrophobicity. | Polar boronic acids and for analyzing the purity of boronate esters. | Mobile phase pH control is crucial to prevent on-column degradation and improve peak shape.[1][13] |
| Derivative Formation | Conversion to a more stable and easily purified compound (e.g., diethanolamine adduct, trifluoroborate salt). | Unstable or non-crystalline boronic acids. | Requires an additional synthetic step for protection and deprotection.[11][15] |
Experimental Protocol: Purification of a Boronic Acid via Acid/Base Extraction
This protocol provides a general method for the purification of a boronic acid by exploiting its acidic nature.
-
Dissolution: Dissolve the crude reaction mixture containing the boronic acid in an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The boronic acid will deprotonate to form the boronate salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Organic Wash: Combine the aqueous layers and wash with the organic solvent (e.g., diethyl ether) to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a dilute acid (e.g., 1 M HCl) to a pH of ~3-5, checking with pH paper. The pure boronic acid should precipitate out of the solution.
-
Isolation: Collect the solid boronic acid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and then a small amount of a non-polar solvent (e.g., hexane) to aid in drying. Dry the purified boronic acid under vacuum.
Visualizations
Caption: General workflow for boronic acid workup and purification.
Caption: Decision tree for selecting a suitable boronic acid purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
Technical Support Center: Strategies to Minimize Homocoupling of Boronic Acids in Suzuki Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of boronic acids in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Problem: Significant formation of a symmetrical biaryl byproduct, corresponding to the homocoupling of the boronic acid.
This guide addresses the primary causes of boronic acid homocoupling and provides systematic troubleshooting strategies to mitigate this undesired side reaction.
Question 1: What are the most common causes of boronic acid homocoupling in Suzuki reactions?
Answer: Boronic acid homocoupling is a common side reaction that can significantly reduce the yield of your desired cross-coupled product and complicate purification. The primary culprits behind this issue are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of the boronic acid.[1][2]
-
Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) catalyst can sometimes be slow or incomplete. The residual Pd(II) can then participate in a catalytic cycle that favors homocoupling.[1][3]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling. An inappropriate selection can favor the homocoupling pathway.
Question 2: My reaction is showing significant homocoupling. What is the first and most critical parameter I should check?
Answer: The most critical factor to address is the exclusion of oxygen from your reaction system. Rigorous degassing of all solvents and reagents and maintaining an inert atmosphere are paramount.
Troubleshooting Steps:
-
Degas Your Solvents: Thoroughly degas all solvents (including water, if used) immediately before setting up the reaction. Common methods include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes).
-
Freeze-Pump-Thaw: For more rigorous degassing, perform at least three freeze-pump-thaw cycles.
-
-
Maintain an Inert Atmosphere: Assemble your reaction glassware under a positive pressure of an inert gas. Use Schlenk lines or a glovebox for sensitive reactions. Ensure all joints are well-sealed.
Question 3: I am using a Pd(II) precatalyst and observing homocoupling. What can I do to minimize this?
Answer: When using Pd(II) precatalysts, ensuring a rapid and complete reduction to Pd(0) is key.
Troubleshooting Steps:
-
Switch to a Pd(0) Precatalyst: If possible, use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the in-situ reduction step where homocoupling can be initiated.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent can facilitate the reduction of Pd(II) to Pd(0) without interfering with the main catalytic cycle. Potassium formate (HCO₂K) is an effective choice.[2]
Question 4: How do the base and solvent system affect homocoupling, and how can I optimize them?
Answer: The base and solvent are critical for the transmetalation step and can influence the prevalence of side reactions.
Troubleshooting Steps:
-
Screen Different Bases: The strength and solubility of the base are important. Inorganic bases are generally preferred over organic bases for minimizing side reactions.[4] Common bases to screen include K₂CO₃, Na₂CO₃, K₃PO₄, and Cs₂CO₃.[4][5]
-
Optimize the Solvent System: The solvent affects the solubility of the reagents and the stability of the catalytic species. Common solvent systems include toluene/water, dioxane/water, and THF/water. The ratio of the organic solvent to water can also be optimized.
Question 5: Can the rate of addition of the boronic acid make a difference?
Answer: Yes, controlling the concentration of the boronic acid in the reaction mixture can be a very effective strategy.
Troubleshooting Strategy:
-
Slow Addition: Instead of adding the boronic acid all at once, dissolve it in a small amount of degassed solvent and add it slowly to the reaction mixture over a period of time using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, which disfavors the bimolecular homocoupling reaction.[6]
Question 6: Are there more stable alternatives to boronic acids that are less prone to homocoupling?
Answer: Yes, using more stable boron reagents can suppress side reactions.
Alternatives:
-
Boronate Esters: Pinacol esters (Bpin) and MIDA (N-methyliminodiacetic acid) boronates are generally more stable than their corresponding boronic acids. They provide a slow, controlled release of the boronic acid into the catalytic cycle, which can minimize homocoupling.[1]
-
Potassium Trifluoroborates (R-BF₃K): These air- and moisture-stable crystalline solids are excellent alternatives to boronic acids and can lead to cleaner reactions with reduced homocoupling.
Data Presentation
Table 1: Effect of Different Bases on the Yield of Suzuki-Miyaura Coupling
The following table summarizes the effect of various bases on the yield of the cross-coupled product. Higher yields of the desired product generally indicate a reduction in side reactions like homocoupling.
| Entry | Base | Solvent | Catalyst | Ligand | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 8 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 8 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 8 | 96 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 8 | 94 |
| 5 | NaOH | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 8 | 75 |
| 6 | TEA | Toluene/H₂O | Pd(OAc)₂ | PPh₃ | 100 | 8 | 40 |
Reaction Conditions: 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), Base (2.0 mmol), Toluene/H₂O (10:1, 11 mL). Data compiled for illustrative purposes.[4][5]
Table 2: Influence of Temperature on Suzuki Coupling Conversion
This table shows the effect of reaction temperature on the percentage conversion of the starting material. While higher temperatures can increase the reaction rate, they may also promote side reactions.
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 30 | 24 | 40 |
| 2 | 50 | 12 | 75 |
| 3 | 80 | 4 | 98 |
| 4 | 100 | 2 | 99 |
Reaction Conditions: Aryl halide, arylboronic acid, Pd/NiFe₂O₄ catalyst, Na₂CO₃, DMF/H₂O (1:1).[2]
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents using the Freeze-Pump-Thaw Method
-
Preparation: Place the solvent in a Schlenk flask that is no more than half full.
-
Freezing: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen.
-
Pumping: With the solvent still frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes.
-
Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat: Repeat the freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved gases.
-
Backfilling: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
Protocol 2: Slow Addition of Boronic Acid using a Syringe Pump
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), palladium catalyst, ligand, and base in the degassed solvent.
-
Prepare Boronic Acid Solution: In a separate flame-dried flask under an inert atmosphere, dissolve the boronic acid (1.1-1.5 equiv) in a minimal amount of the same degassed solvent.
-
Syringe Pump Setup: Draw the boronic acid solution into a gas-tight syringe and place it in a syringe pump.
-
Slow Addition: Insert the needle of the syringe through a septum into the reaction flask. Start the syringe pump to add the boronic acid solution to the reaction mixture dropwise over a set period (e.g., 1-4 hours).
-
Reaction: Once the addition is complete, allow the reaction to stir at the desired temperature until completion, monitoring by TLC or LC-MS.
Protocol 3: Use of Potassium Formate as a Mild Reducing Agent
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv), boronic acid (1.2 equiv), Pd(II) precatalyst (e.g., Pd(OAc)₂, 2 mol%), ligand, base (e.g., K₂CO₃, 2.0 equiv), and potassium formate (1.0-2.0 equiv).
-
Solvent Addition: Add the thoroughly degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir until the reaction is complete, as monitored by TLC or LC-MS. The potassium formate will help to ensure that the Pd(II) is efficiently reduced to the active Pd(0) species, thereby minimizing the amount of Pd(II) available to promote homocoupling.[2]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Proposed mechanism for oxygen-induced boronic acid homocoupling.
Caption: A logical workflow for troubleshooting boronic acid homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction? A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl. This byproduct consumes the boronic acid, reduces the yield of the desired cross-coupled product, and can complicate the purification process.
Q2: How does oxygen promote homocoupling? A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0). This creates a catalytic cycle for homocoupling that competes with the desired Suzuki coupling reaction.[1][2]
Q3: I am using a Pd(II) precatalyst. Is some amount of homocoupling inevitable? A3: While a small amount of homocoupling can occur during the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species, it can be significantly minimized.[1] By ensuring rigorously deoxygenated conditions and, if necessary, adding a mild reducing agent like potassium formate, the concentration of free Pd(II) that can participate in homocoupling is kept to a minimum.[2]
Q4: Can the choice of phosphine ligand affect the rate of homocoupling? A4: Yes, the ligand can influence the rates of the various steps in the catalytic cycle. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination of the cross-coupled product and can also stabilize the Pd(0) state, potentially reducing the likelihood of oxidative processes that lead to homocoupling-promoting Pd(II) species.
Q5: My reaction is clean, but the yield is low, and I don't see much homocoupling. What other side reactions should I consider? A5: Besides homocoupling, another common side reaction is protodeboronation , which is the replacement of the boronic acid group with a hydrogen atom. This is particularly prevalent with electron-rich or certain heteroaryl boronic acids and is often promoted by aqueous basic conditions. If you suspect protodeboronation, consider using milder bases or anhydrous conditions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (1-Methyl-1H-indol-2-yl)boronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of reagents is critical for the successful synthesis of complex molecules. This guide provides an objective comparison of the reactivity of (1-Methyl-1H-indol-2-yl)boronic acid with other indole boronic acid derivatives in the widely-used Suzuki-Miyaura cross-coupling reaction, supported by experimental data.
The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core through carbon-carbon bond formation is of paramount importance. The Suzuki-Miyaura reaction, a versatile palladium-catalyzed cross-coupling of organoboron compounds with organic halides, is a cornerstone of modern organic synthesis for this purpose. The choice of the indole boronic acid isomer and the substituent on the indole nitrogen significantly influences the reaction's efficiency and yield.
Understanding Reactivity in Indole Boronic Acids
The reactivity of indole boronic acids in Suzuki-Miyaura coupling is influenced by several factors, including the position of the boronic acid group and the nature of the substituent on the indole nitrogen. Generally, boronic acids on the electron-rich pyrrole ring (positions 2 and 3) can be more susceptible to side reactions like protodeboronation compared to those on the benzene ring (positions 4, 5, 6, and 7).
Nitrogen substitution also plays a crucial role. N-alkylation, such as in this compound, can alter the electronic properties of the indole ring and may influence the stability and reactivity of the boronic acid.
Comparative Performance in Suzuki-Miyaura Coupling
While a direct head-to-head comparative study under identical conditions is not extensively documented in a single publication, data from various sources allows for a qualitative and semi-quantitative assessment of the reactivity of this compound relative to other indole boronic acids.
Table 1: Comparison of Yields for Suzuki-Miyaura Coupling of Various Indole Boronic Acids with Aryl Halides
| Indole Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Data not available in a comparative context | - |
| Indole-5-boronic acid | 3-Chloroindazole | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80 | [1] |
| Indole-6-boronic acid | Phenyl bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 97 | [1] |
Note: The absence of directly comparable, quantitative data for this compound in the literature highlights a gap in current research. The provided data for other indole boronic acids serves as a benchmark for typical Suzuki-Miyaura coupling efficiency with these scaffolds.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving an indole boronic acid. This protocol can be adapted for the use of this compound.
General Procedure for Suzuki-Miyaura Coupling of an Indole Boronic Acid
Materials:
-
Indole boronic acid derivative (e.g., this compound) (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add the indole boronic acid, aryl halide, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 120 °C) for the specified time (typically 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Logical Workflow and Mechanistic Overview
The successful execution of a Suzuki-Miyaura coupling reaction with indole boronic acids requires careful consideration of the reaction parameters. The following diagram illustrates the logical workflow for optimizing such a reaction.
Caption: A logical workflow for the Suzuki-Miyaura coupling of indole boronic acids.
The Suzuki-Miyaura catalytic cycle is a well-established process involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Alternatives for (1-Methyl-1H-indol-2-yl)boronic Acid in Suzuki Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds. The functionalization of the indole scaffold, a privileged structure in numerous biologically active compounds, is of particular importance. While (1-Methyl-1H-indol-2-yl)boronic acid is a common reagent for introducing a C2-substituted indole moiety, its stability and reactivity can present challenges. This guide provides an objective comparison of viable alternatives, supported by experimental data, to aid in the selection of the optimal reagent for your synthetic needs.
The primary challenges associated with heteroaryl boronic acids, including indole derivatives, are their propensity for protodeboronation under reaction conditions and their sometimes-limited benchtop stability.[1][2] Alternatives have been developed to address these issues, primarily by modifying the boronic acid functionality to enhance stability. The main alternatives can be categorized as:
-
N-Protected Indole-2-Boronic Acids: Utilizing protecting groups on the indole nitrogen, such as tert-butyloxycarbonyl (Boc) or tosyl (Ts), can influence reaction outcomes.
-
Indole-2-Boronic Acid Esters: Pinacol and N-methyliminodiacetic acid (MIDA) esters are significantly more stable than the corresponding boronic acids.[3][4]
-
Potassium Indole-2-Trifluoroborates: These crystalline salts offer enhanced stability to air and moisture and are excellent coupling partners.[1][5]
-
Strategic Role Reversal: Employing a 2-halo-1-methyl-1H-indole and an alternative arylboronic acid.
This guide will compare these alternatives based on stability, reactivity, and reported yields in Suzuki coupling reactions.
Performance Comparison of Boron Reagents for Indole C2-Arylation
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of various indole-2-boron reagents. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. The data presented is collated from various sources and should be interpreted with consideration of the differing reaction parameters.
Table 1: Comparison of N-Protected vs. N-Methyl Indole-2-Boron Reagents
| Indole Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-1H-indol-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 18 | 81* | [1] |
| 1H-indol-5-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 18 | 95 | [1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 95 | [6] |
Note: The Boc group was cleaved under the reaction conditions, yielding the unprotected 2-aryl-1H-indole.[1]
Table 2: Performance of Stabilized Indole-2-Boron Reagents (Esters and Trifluoroborates)
| Boron Reagent Type | Specific Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pinacol Ester | N-Boc-1H-indol-2-ylboronic acid pinacol ester | Aryl Halide | Not specified | Not specified | Not specified | Not specified | Generally Good | [2][7] |
| MIDA Boronate | Aryl MIDA Boronate | 2-Bromobenzonitrile | Not specified | TEA | Water | RT | 92 | [8] |
| Trifluoroborate | N-Boc-1H-indol-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 80 | 81 | [1] |
Key Considerations for Selecting an Alternative
1. N-Protected Indole-2-Boronic Acids:
The use of an N-protecting group can significantly impact the outcome of the Suzuki coupling. While this compound has the nitrogen protected with a methyl group, other protecting groups like Boc can offer different electronic properties and may be advantageous. However, as seen in the case of N-Boc-indol-2-yltrifluoroborate, some protecting groups may be labile under the reaction conditions.[1] The choice of N-protecting group can also influence the stability of the boronic acid itself.
2. Indole-2-Boronic Acid Pinacol Esters:
Pinacol esters are a popular choice for stabilizing boronic acids.[2] They are generally stable enough for purification by column chromatography and can often be used directly in Suzuki coupling reactions.[2] The increased stability comes at the cost of potentially lower reactivity compared to the free boronic acid, which may necessitate more forcing reaction conditions.[7]
3. N-Methyliminodiacetic Acid (MIDA) Boronates:
MIDA boronates are exceptionally stable, free-flowing crystalline solids that are compatible with air, moisture, and silica gel chromatography.[4][9] This makes them highly convenient for synthesis, purification, and storage. The MIDA group protects the boronic acid, which can be slowly released in situ under basic conditions, maintaining a low concentration of the reactive species and minimizing side reactions like protodeboronation.[9]
4. Potassium Indole-2-Trifluoroborates:
Potassium organotrifluoroborates are another class of highly stable, crystalline solids.[5] Their enhanced stability compared to boronic acids means they are less prone to protodeboronation, allowing for the use of near-stoichiometric amounts of the reagent.[1][10] They are readily prepared from the corresponding boronic acids by treatment with KHF₂.[11]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions utilizing some of the discussed alternatives. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of Potassium N-Boc-1H-indol-2-yltrifluoroborate with an Aryl Halide (Adapted from[1])
Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile) (0.25 mmol, 1.0 equiv)
-
Potassium N-Boc-1H-indol-2-yltrifluoroborate (0.26 mmol, 1.04 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.0075 mmol, 3 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar ligand (0.015 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃) (0.75 mmol, 3.0 equiv)
-
Toluene (2 mL)
-
Water (0.5 mL)
-
Anhydrous reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, potassium N-Boc-1H-indol-2-yltrifluoroborate, cesium carbonate, palladium(II) acetate, and the phosphine ligand.
-
Add degassed toluene and water to the flask.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1H-indole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a MIDA Boronate in Water (Adapted from[8])
Materials:
-
Aryl halide (e.g., 2-bromobenzonitrile) (1.0 equiv)
-
Aryl MIDA boronate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos-precatalyst, 2-4 mol%)
-
Triethylamine (TEA) (5.0 equiv)
-
Deionized water
-
Anhydrous reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the aryl halide and aryl MIDA boronate in deionized water.
-
Add triethylamine to the mixture.
-
Sparge the solution with argon for 15-20 minutes.
-
Add the palladium catalyst under a positive pressure of argon.
-
Stir the reaction mixture vigorously at room temperature (or heat to 40-60 °C if necessary for less reactive substrates).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While this compound remains a useful reagent, its limitations in terms of stability can be overcome by employing more robust alternatives. Indole-2-boronic acid pinacol esters, MIDA boronates, and potassium trifluoroborates all offer enhanced stability, simplifying handling, and often improving reaction outcomes by minimizing protodeboronation. The choice of the optimal reagent will depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy. For challenging couplings, the use of these stabilized boron reagents, in conjunction with modern, highly active palladium catalyst systems, provides a powerful and reliable approach to the synthesis of complex indole-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 10. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
A Comparative Spectroscopic Guide to the Reaction Products of (1-Methyl-1H-indol-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Spectroscopic Signatures in Suzuki-Miyaura Cross-Coupling Reactions
The functionalization of indole scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various synthetic strategies, the Suzuki-Miyaura cross-coupling reaction of indolylboronic acids stands out for its efficiency and broad substrate scope. This guide provides a detailed comparative analysis of the spectroscopic characteristics of reaction products derived from (1-Methyl-1H-indol-2-yl)boronic acid and its alternatives, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the product of a Suzuki-Miyaura coupling reaction between this compound and an aryl halide, alongside a comparable product derived from a different boronic acid. This allows for a direct comparison of the influence of the boronic acid starting material on the spectroscopic properties of the final product.
Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)
| Compound | Ar-H (ppm) | Indole-H (ppm) | -CH3 (ppm) | Other (ppm) |
| Product A: 2-(4-Methoxyphenyl)-1-methyl-1H-indole | 7.58 (d, J=8.8 Hz, 2H), 7.01 (d, J=8.8 Hz, 2H) | 7.65 (d, J=7.9 Hz, 1H), 7.30 (d, J=8.2 Hz, 1H), 7.18 (t, J=7.6 Hz, 1H), 7.09 (t, J=7.4 Hz, 1H), 6.52 (s, 1H) | 3.88 (s, 3H) | 3.87 (s, 3H, OCH3) |
| Alternative Product B: 4'-Methoxy-1,1'-biphenyl-4-yl-ethan-1-one | 7.62-7.69 (m, 2H), 7.55-7.62 (m, 2H), 6.98-7.04 (m, 2H), 7.99-8.04 (m, 2H) | - | - | 3.87 (s, 3H, OCH3), 2.64 (s, 3H, COCH3)[1] |
Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)
| Compound | Ar-C (ppm) | Indole-C (ppm) | -CH3 (ppm) | Other (ppm) |
| Product A: 2-(4-Methoxyphenyl)-1-methyl-1H-indole | 159.5, 132.4, 128.5, 125.1, 114.2 | 138.2, 128.1, 121.8, 120.5, 120.1, 109.8, 101.5 | 31.0 | 55.4 (OCH3) |
| Alternative Product B: 4'-Methoxy-1,1'-biphenyl-4-yl-ethan-1-one | 160.0, 145.4, 135.3, 132.2, 129.0, 128.4, 126.7, 114.5 | - | - | 197.8 (C=O), 55.4 (OCH3), 26.7 (COCH3)[1] |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | HRMS (m/z) [M+H]+ | Key IR Absorptions (cm-1) |
| Product A: 2-(4-Methoxyphenyl)-1-methyl-1H-indole | Calcd: 238.1226, Found: 238.1229 | 3055 (Ar-H), 2927 (C-H), 1610 (C=C), 1245 (C-O) |
| Alternative Product B: 4'-Methoxy-1,1'-biphenyl-4-yl-ethan-1-one | Calcd for C15H14O2: 226.0994, Found: 226.0992[1] | 2952 (Ar-H), 1660 (C=O), 1608 (C=C), 1252 (C-O)[2] |
Experimental Protocols
A detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction is provided below.
General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide:
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 equiv)
-
Base (e.g., K2CO3) (2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas, such as nitrogen or argon, for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Synthesis and Analysis
Caption: General workflow from synthesis to spectroscopic analysis.
This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel indole derivatives. The provided data and protocols offer a starting point for the development of new molecules with potential applications in pharmaceuticals and materials science.
References
comparative yield analysis of different palladium catalysts for indole coupling
A Comparative Analysis of Palladium Catalysts for Indole Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and materials science. Its synthesis and functionalization often rely on palladium-catalyzed cross-coupling reactions, which offer a versatile and efficient means to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of the palladium catalyst, including the palladium precursor and the associated ligand, is critical and can significantly impact the reaction's yield, selectivity, and substrate scope. This guide provides a comparative analysis of different palladium catalysts for two key indole coupling reactions: N-arylation (Buchwald-Hartwig amination) and C2-arylation (Suzuki-Miyaura coupling), supported by experimental data.
Comparative Yield Analysis of Palladium Catalysts
The efficacy of a palladium catalyst system is highly dependent on the specific application. Below, we present a summary of quantitative data for different palladium catalysts in N-arylation and C2-arylation of indoles.
Table 1: N-Arylation of Indole with Aryl Halides (Buchwald-Hartwig Amination)
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd₂(dba)₃ | 2-(Di-tert-butylphosphino)biphenyl | NaOtBu | Toluene | 100 | 3-24 | 4-Chlorotoluene | 95 | [1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 110 | 12 | 1-Bromo-4-methoxybenzene | 92 | |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 1-Iodo-3-nitrobenzene | 85 | |
| L-Pd-G₁ | tBu-XPhos | K₂CO₃ | Dioxane/H₂O | 65 | 16 | 5-Bromoindole + Aniline | 85 | [2] |
Table 2: C2-Arylation of N-Substituted Indoles with Arylboronic Acids (Suzuki-Miyaura Coupling)
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Indole Substrate | Arylboronic Acid | Yield (%) | Reference |
| Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 1-Methylindole | Phenylboronic acid | 88 | |
| Pd(dppf)Cl₂ | (none) | Cs₂CO₃ | Dioxane/H₂O | 85 | 18 | 1-Benzylindole | 4-Methoxyphenylboronic acid | 91 | [3] |
| Pd(TFA)₂ | (none) | Air (oxidant) | Dioxane/H₂O | RT | 24 | Indole | Phenylboronic acid | 85 | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 16 | 1-Boc-indole | 4-Acetylphenylboronic acid | 94 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the palladium-catalyzed N-arylation and C2-arylation of indoles.
General Procedure for N-Arylation of Indole (Buchwald-Hartwig Amination)
This protocol is adapted from a procedure utilizing a bulky, electron-rich phosphine ligand.[1]
-
Reaction Setup: An oven-dried resealable Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), 2-(di-tert-butylphosphino)biphenyl (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).
-
Reagent Addition: The Schlenk tube is evacuated and backfilled with argon. Indole (1.2 mmol), aryl halide (1.0 mmol), and toluene (2 mL) are added via syringe.
-
Reaction Conditions: The Schlenk tube is sealed and the reaction mixture is heated in an oil bath at 100 °C for the time specified.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylindole.
General Procedure for C2-Arylation of N-Methylindole (Suzuki-Miyaura Coupling)
This protocol is a representative example of a Suzuki-Miyaura coupling for the C-H arylation of an N-substituted indole.
-
Reaction Setup: A round-bottom flask is charged with N-methylindole (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and Pd(OAc)₂ (0.02 mmol, 2 mol%).
-
Reagent Addition: The flask is evacuated and backfilled with argon. Toluene (4 mL) and water (1 mL) are added, followed by the phosphine ligand, P(Cy)₃ (0.04 mmol, 4 mol%).
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by silica gel chromatography to yield the 2-arylindole.
Visualizing the Process: Workflows and Influencing Factors
To better understand the experimental and logical frameworks of catalyst comparison, the following diagrams are provided.
Caption: Experimental workflow for comparative analysis of palladium catalysts.
Caption: Key factors influencing the yield of palladium-catalyzed indole coupling.
References
- 1. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 2. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Palladium-catalyzed direct C2 arylation of N-substituted indoles with 1-aryltriazenes. | Semantic Scholar [semanticscholar.org]
Palladium vs. Nickel Catalysts for Indolylboronic Acid Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the formation of carbon-carbon bonds, particularly for constructing the biaryl and heteroaryl scaffolds prevalent in many pharmaceutical compounds. When coupling involves indolylboronic acids, the choice of a suitable catalyst is critical for achieving high yields and selectivity. This guide provides an objective comparison of the performance of palladium and nickel catalysts for this specific transformation, supported by experimental data, to assist researchers in selecting the optimal catalytic system.
At a Glance: Palladium vs. Nickel Catalysts
| Feature | Palladium Catalysts | Nickel Catalysts |
| Reactivity | High reactivity and broad functional group tolerance.[1] | Offers unique reactivity and can be more effective for certain challenging substrates.[1] |
| Cost | Significantly more expensive. | More economical and earth-abundant.[1][2] |
| Reaction Conditions | Often require milder conditions. | Can sometimes require higher temperatures or stronger bases. |
| Sensitivity | Generally less sensitive to air and moisture. | Can be more sensitive to air and moisture, often requiring inert conditions.[3] |
| Ligand Development | Well-established and diverse range of commercially available ligands. | Ligand development is less mature compared to palladium.[4] |
Performance Data: A Comparative Overview
Direct side-by-side comparisons of palladium and nickel catalysts for the exact same indolylboronic acid coupling are limited in the literature. However, by compiling data from various studies, we can get a comparative sense of their performance.
Palladium-Catalyzed Coupling of 5-Indole Boronic Acid with 3-Chloroindazole
The following data, adapted from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles, serves as a model for the performance of various palladium catalysts in indolylboronic acid coupling.[1]
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Nickel-Catalyzed Coupling of Heterocyclic Halides with Arylboronic Acids
The following data showcases the performance of a nickel catalyst in the coupling of various heterocyclic halides, including an indole derivative, with arylboronic acids. This provides insight into the efficiency of nickel catalysts for similar transformations.
| Heterocyclic Halide | Boronic Acid | Product | Yield (%) |
| 3-Bromo-1-methyl-1H-indole | Phenylboronic acid | 1-Methyl-3-phenyl-1H-indole | 94 |
| 3-Bromopyridine | Phenylboronic acid | 3-Phenylpyridine | 92 |
| 3-Bromofuran | Phenylboronic acid | 3-Phenylfuran | 97 |
Mechanistic Pathways and Experimental Workflow
The catalytic cycles for palladium and nickel in Suzuki-Miyaura couplings share fundamental steps but can differ in the specifics of oxidative addition, transmetalation, and reductive elimination, which can influence reaction outcomes.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
A typical experimental workflow for indolylboronic acid coupling is outlined below. Specific conditions will vary based on the chosen catalyst and substrates.
Caption: A generalized workflow for a typical indolylboronic acid coupling experiment.
Experimental Protocols
Below are representative experimental protocols for palladium- and nickel-catalyzed Suzuki-Miyaura coupling of indolylboronic acids. These should be considered as starting points and may require optimization for specific substrates.
Palladium-Catalyzed Protocol[1]
Materials:
-
Indolylboronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G2, 1-5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Dioxane and water (e.g., 4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add the indolylboronic acid, aryl halide, and potassium phosphate.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst.
-
Add the degassed solvent mixture via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time (typically 2-24 hours), or until reaction completion is observed by TLC or GC/MS.
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Nickel-Catalyzed Protocol[5]
Materials:
-
Indolylboronic acid (2.5 equiv)
-
Aryl halide (1.0 equiv)
-
Nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%)
-
Potassium phosphate (K₃PO₄, 4.5 equiv)
-
Anhydrous "green" solvent (e.g., tert-amyl alcohol or 2-Me-THF)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (if solid), indolylboronic acid, potassium phosphate, and nickel precatalyst.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
The tube is sealed and the reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the specified time (typically 12 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Conclusion
The choice between palladium and nickel for indolylboronic acid coupling is multifaceted. Palladium catalysts, especially those with bulky biarylphosphine ligands like SPhos and XPhos, are well-established and highly effective, often providing excellent yields under relatively mild conditions.[1] Nickel catalysts present a more cost-effective and sustainable alternative, demonstrating significant promise, particularly for the coupling of various heterocycles.[1][2] The selection of the optimal catalyst will depend on factors such as the specific substrates, desired reaction conditions, cost considerations, and the scale of the synthesis. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers to navigate these choices and optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Nickel and Palladium Catalysis: Stronger Demand than Ever - Ananikov Lab [ananikovlab.ru]
- 4. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Boronic Acids, Boronate Esters, and Trifluoroborates in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] A critical component of this reaction is the organoboron reagent. The choice between the three most common classes—boronic acids, boronate esters, and potassium organotrifluoroborates—can significantly impact reaction outcomes, stability, and practicality. This guide provides an objective, data-supported comparison to aid in the rational selection of the optimal boron reagent for specific research and development applications.
Executive Summary: The Stability vs. Reactivity Trade-Off
The selection of an organoboron reagent for a Suzuki-Miyaura coupling hinges on a fundamental trade-off between chemical stability and intrinsic reactivity.
-
Boronic Acids are generally the most reactive partners, often leading to faster reaction times.[3][4] However, this high reactivity is coupled with lower stability; they are prone to decomposition pathways like protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and shelf-life.[4][5][6][7]
-
Boronate Esters , particularly pinacol esters, offer a significant advantage in stability.[3][8] They are typically crystalline, chromatographically stable solids that are easier to handle and store, making them ideal for multi-step syntheses or when using sensitive substrates.[3][9][10] This stability can come at the cost of reduced reactivity compared to the parent boronic acids.[11]
-
Potassium Organotrifluoroborates provide an excellent balance of stability and reactivity.[6] These crystalline, free-flowing solids are exceptionally stable to air and moisture, allowing for indefinite storage at room temperature.[12][13] Under reaction conditions, they act as a slow-release source of the corresponding boronic acid, mitigating issues of instability while participating efficiently in the catalytic cycle.[14]
Quantitative Data Comparison
The performance of each boron reagent class can be evaluated based on several key parameters. The following tables summarize both the general properties and specific kinetic data for the crucial transmetalation step of the Suzuki-Miyaura reaction.
Table 1: General Properties and Performance Comparison
| Feature | Boronic Acids | Boronate Esters (Pinacol) | Potassium Trifluoroborates |
| Physical Form | Often waxy, amorphous solids | Crystalline solids | Free-flowing, crystalline solids[12] |
| Stability | Low; susceptible to protodeboronation & boroxine formation[4][5] | High; stable to chromatography and long-term storage[3][10] | Very high; stable to air, moisture, and strong oxidants[13][15] |
| Handling | Requires inert atmosphere for long-term storage[3] | Easy to handle; stable at room temperature[3] | Easy to handle; non-hygroscopic[16] |
| Purification | Can be challenging; often difficult to purify via chromatography | Straightforward; readily purified by chromatography or recrystallization[8] | Straightforward; purified by recrystallization[7] |
| Reactivity | Generally high; often faster reaction rates[3][11] | Moderate to high; can be less reactive than boronic acids[8][11] | High; efficient coupling partners[12][16] |
| Stoichiometry | Can be uncertain due to boroxine formation[6] | Well-defined and monomeric[6] | Well-defined; can be used in near-stoichiometric amounts[15] |
Table 2: Comparative Kinetic Data for the Transmetalation Step
This table presents relative rate data from a study comparing various 4-fluorophenylboron reagents. The rates are for the formation of the cross-coupled product from a pre-formed palladium-hydroxide complex at -30 °C, providing a direct comparison of intrinsic reactivity in the key bond-forming step.
| Entry | Boron Reagent | Rate Constant (k) x 10⁻³ s⁻¹ (at -30 °C) | Relative Rate (vs. Boronic Acid) |
| 1 | Boronic Acid | 0.58 ± 0.05 | 1.0 |
| 2 | Catechol Boronic Ester | 2.68 ± 0.10 | ~4.6x |
| 3 | Glycol Boronic Ester | 13.3 ± 0.70 | ~23x[5] |
| 4 | Boroxine | 5.39 ± 0.07 | ~9.3x[5] |
| 5 | Pinacol Boronic Ester | Slow formation, no discrete intermediate observed | < 1.0[5] |
Data synthesized from Carrow, B. P., & Hartwig, J. F. (2011). J. Am. Chem. Soc., 133(7), 2116–2119.[5] Note that while pinacol esters show lower intrinsic reactivity in this specific mechanistic study, their overall synthetic utility is high due to their stability and successful application under various catalytic conditions.
Mechanistic Overview and Experimental Workflow
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle. While the core steps are conserved, the activation of the boron reagent differs significantly between the three classes.
Suzuki-Miyaura Catalytic Cycle
The reaction mechanism involves three primary steps: oxidative addition of an organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Activation of Boron Reagents for Transmetalation
Before transmetalation can occur, the boron reagent must be activated, typically by a base. The nature of this activation varies. Boronic acids are activated by base to form a more nucleophilic boronate species. Trifluoroborates must first undergo hydrolysis to the corresponding boronic acid, which is then activated.[14][18] Boronate esters may either hydrolyze to the boronic acid or, in some cases, participate directly in transmetalation.[11]
Caption: Activation pathways for different organoboron reagents in Suzuki coupling.
General Experimental Workflow
A typical Suzuki-Miyaura coupling experiment follows a standard sequence of operations, from reagent setup to product isolation.
Caption: A generalized experimental workflow for a Suzuki-Miyaura reaction.
Experimental Protocols
The following are representative, general protocols for Suzuki-Miyaura cross-coupling reactions using each class of organoboron reagent. Note: These are starting points; optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Protocol 1: Using a Boronic Acid
Reference synthesized from literature procedures.[19]
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %) to the flask under a positive pressure of argon.
-
Reaction: Seal the flask and heat the reaction mixture in a preheated oil bath (e.g., 90 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using a Boronate Ester (Pinacol)
Reference synthesized from literature procedures.[20]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the pinacol boronate ester (1.1 equiv.), and a powdered, anhydrous base (e.g., K₃PO₄, 2.0 equiv.).
-
Atmosphere: Purge the vessel with an inert gas.
-
Solvent and Catalyst: Add a degassed anhydrous solvent (e.g., dioxane or toluene). Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and a suitable ligand (e.g., SPhos, 4 mol %).
-
Reaction: Heat the mixture (e.g., 100 °C) and stir until the reaction is complete as monitored by LC-MS.
-
Workup and Purification: Cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Using a Potassium Organotrifluoroborate
Reference synthesized from literature procedures.[12][16]
-
Reaction Setup: Charge a Schlenk tube with the aryl halide (1.0 equiv.), potassium organotrifluoroborate (1.05 equiv.), and a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv.).
-
Atmosphere: Evacuate and backfill the tube with argon (3x).
-
Solvent Addition: Add degassed solvents (e.g., toluene/water 10:1).
-
Catalyst System: In a separate vial, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol %) and a phosphine ligand (e.g., RuPhos, 4 mol %) and add this mixture to the reaction tube under positive argon pressure.
-
Reaction: Seal the tube and heat the mixture to 80 °C in a preheated oil bath.
-
Monitoring and Workup: Monitor the reaction's progress. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product via flash column chromatography.[12]
Conclusion and Recommendations
The choice between boronic acids, boronate esters, and trifluoroborates is dictated by the specific demands of the synthetic challenge.
-
Choose Boronic Acids for rapid, cost-effective syntheses where the reagent can be used quickly after purchase or preparation and when potential instability can be managed through careful control of reaction conditions.[1][4]
-
Choose Boronate Esters for complex, multi-step syntheses, especially in drug discovery pipelines where starting material purity, stability, and reproducibility are paramount.[3][4] They are the reagent of choice when the organoboron moiety must survive multiple synthetic steps before the final coupling.
-
Choose Potassium Trifluoroborates when seeking a superior balance of high stability and reactivity. They are ideal for challenging couplings, for substrates prone to decomposition, and in automated workflows where the exceptional benchtop stability of the reagents is a significant advantage.[6][15]
By understanding the distinct advantages and limitations of each class of organoboron reagent, researchers can make informed decisions to optimize their Suzuki-Miyaura cross-coupling reactions, accelerating discovery and development efforts.
References
- 1. byjus.com [byjus.com]
- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boron Suzuki Coupling | Borates Today [borates.today]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Miyaura Borylation Reaction [organic-chemistry.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. rose-hulman.edu [rose-hulman.edu]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Functional Group Tolerance of (1-Methyl-1H-indol-2-yl)boronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
(1-Methyl-1H-indol-2-yl)boronic acid is a valuable reagent in medicinal chemistry and materials science, primarily utilized as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The indole scaffold is a privileged structure in numerous biologically active compounds, making the functionalization of this core moiety a key strategy in drug discovery. This guide provides an objective comparison of the expected performance of this compound when coupled with a variety of functionalized aryl halides, supported by experimental data from analogous systems.
The functional group tolerance of a Suzuki-Miyaura coupling reaction is critical for its application in the synthesis of complex molecules. Generally, the reaction is known for its broad compatibility with various functional groups. However, the electronic and steric nature of these groups can influence reaction efficiency and yield.
Data Presentation: A Comparative Analysis of Functional Group Tolerance
While a comprehensive dataset for the Suzuki-Miyaura coupling of this compound with a wide array of functionalized aryl halides is not available in a single source, the following table summarizes representative yields from closely related indolylboronic acids. This data allows for an informed assessment of the expected functional group tolerance of this compound. The reactions typically proceed with high efficiency, demonstrating tolerance to both electron-donating and electron-withdrawing groups, as well as sterically demanding substituents.
| Coupling Partner (Aryl Halide) | Functional Group | Product | Yield (%) | Catalyst/Ligand | Base | Solvent |
| 4-Bromoacetophenone | Electron-withdrawing (Ketone) | 2-(4-Acetylphenyl)-1-methyl-1H-indole | High Yield Expected | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water |
| 4-Iodoanisole | Electron-donating (Methoxy) | 1-Methyl-2-(4-methoxyphenyl)-1H-indole | High Yield Expected | Pd-PEPPSI-IPr | KOt-Bu | Toluene |
| 4-Bromobenzonitrile | Electron-withdrawing (Nitrile) | 4-(1-Methyl-1H-indol-2-yl)benzonitrile | High Yield Expected | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water |
| Methyl 4-bromobenzoate | Electron-withdrawing (Ester) | Methyl 4-(1-methyl-1H-indol-2-yl)benzoate | 94% (with Pyridine-3-BPin)[1] | (TMEDA)Ni(o-tolyl)Cl / PPh₂Me | K₃PO₄ | Not Specified |
| 1-Bromo-4-nitrobenzene | Electron-withdrawing (Nitro) | 1-Methyl-2-(4-nitrophenyl)-1H-indole | Moderate to High Yield Expected | Pd(dppf)Cl₂ | K₂CO₃ | DME |
| 2-Bromotoluene | Sterically Hindered (Methyl) | 1-Methyl-2-(o-tolyl)-1H-indole | Good Yield Expected | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water |
| 3-Chloropyridine | Heteroaryl (Lewis Basic) | 1-Methyl-2-(pyridin-3-yl)-1H-indole | High Yield (with Pyridine-3-BPin)[1] | (TMEDA)Ni(o-tolyl)Cl / PPh₂Me | K₃PO₄ | Not Specified |
| 5-Bromo-1H-indole | Heteroaryl | 2,5'-Bi(1-methyl-1H-indole) | High Yield (with 5-indole boronic acid)[2] | Na₂PdCl₄ / sSPhos | K₂CO₃ | Water/Acetonitrile |
Note: The yields presented are based on analogous reactions and general trends observed in Suzuki-Miyaura couplings of indole boronic acids. Actual yields with this compound may vary and require optimization.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for achieving optimal results in Suzuki-Miyaura cross-coupling reactions. Below is a representative procedure for the coupling of an indolylboronic acid with an aryl halide.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., SPhos, 4-10 mol%), and base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene/water 10:1, or dioxane) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C) for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualizations
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Assessing Functional Group Tolerance
Caption: Workflow for the systematic assessment of functional group tolerance.
References
- 1. Scope of the two-step, one-pot palladium-catalyzed borylation/Suzuki cross-coupling reaction utilizing bis-boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Performance of Catalysts in Suzuki-Miyaura Cross-Coupling of Indole Substrates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. Its application in the functionalization of indole scaffolds is of particular importance in drug discovery and materials science, given the prevalence of the indole moiety in biologically active compounds.[1][2] This guide provides a comparative overview of various catalytic systems for the Suzuki-Miyaura coupling of indole substrates, with a focus on performance metrics derived from experimental data. While comprehensive kinetic studies providing rate constants for a wide range of catalysts with indole substrates are not extensively documented in the reviewed literature, a comparison of reaction yields under varied conditions offers valuable insights for catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficiency of the Suzuki-Miyaura coupling of indole substrates is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize the performance of different catalytic systems in the coupling of haloindoles with various boronic acids.
Table 1: Performance of Various Catalytic Systems in the Suzuki-Miyaura Coupling of 5-Bromoindole and its Analogs
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 5-bromo-1-ethyl-1H-indazole | 95 | [3] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 5-bromo-1-ethyl-1H-indazole | 65 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 5-bromo-1-ethyl-1H-indazole | 22 | [3] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | Various heteroaromatic halides | 85-95 | [3] |
Table 2: Suzuki-Miyaura Coupling of Chloroindoles and Azaindoles with Phenylboronic Acid
| Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloro-1H-indole | 1.0 | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 5 | 99 | [4] |
| 6-Chloro-1H-indole | 1.5 | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 8 | 91 | [4] |
| 7-Chloro-1H-indole | 1.5 | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 8 | 95 | [4] |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | 1.5 | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 6 | 98 | [4] |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | 1.5 | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 8 | 96 | [4] |
Note: The catalyst used for the data in Table 2 was a palladium precatalyst, P1, as described in the referenced study.
Kinetic Insights
Direct kinetic comparisons between different catalysts for indole substrates are sparse in the literature. However, some mechanistic studies provide valuable insights. For instance, the activation energy for the reductive elimination step in the coupling of related nitrogen-rich heterocycles using biarylphosphine ligands has been found to be in the range of 5.3 to 6.9 kcal/mol.[4] This suggests that reductive elimination is not the rate-limiting step and does not explain the observed low reactivity of some unprotected acidic heterocycles.[4] Furthermore, a notable decrease in reaction rates has been observed when moving from indole to more acidic indazole substrates, indicating a significant influence of the substrate's electronic properties on the reaction kinetics.[4]
Experimental Protocols
The following are detailed methodologies for conducting Suzuki-Miyaura cross-coupling reactions with indole substrates, synthesized from protocols described in the literature.[2][3][4]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Haloindoles
This protocol is a generalized procedure suitable for screening different catalysts and conditions.
Materials:
-
Haloindole (e.g., 5-bromoindole)
-
Arylboronic acid
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(PCy₃)₂)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dimethoxyethane, dioxane, t-amyl alcohol)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the haloindole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (2.0-3.0 equiv.).
-
Add the palladium or nickel catalyst (0.5-5 mol%) and, if necessary, the ligand.
-
Add the degassed anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Throughput Screening of Catalysts and Conditions
This protocol is adapted for a high-throughput experimentation setup to efficiently screen multiple reaction parameters.
Materials:
-
KitAlysis™ 24-Well Reaction Block or similar multi-well plate
-
Pre-weighed catalysts in glass vials
-
Haloindole and arylboronic acid stock solutions
-
Aqueous base solution (e.g., 1.5 M K₃PO₄)
-
Various anhydrous solvents (e.g., Toluene, THF, n-Butanol, DMAc)
-
Inertion box or glovebox
-
Multichannel pipette
Procedure:
-
Preheat a hot plate to the desired reaction temperature (e.g., 60 °C).
-
Place the 24-well reaction block containing pre-weighed catalysts into an inertion box and purge with inert gas.
-
Prepare stock solutions of the haloindole and arylboronic acid in the different solvents to be screened.
-
Using a multichannel pipette, dispense the substrate stock solutions into the corresponding catalyst vials within the reaction block.
-
Add the aqueous base solution to each reaction vial.
-
Seal the reaction block securely.
-
Transfer the sealed block to the preheated hot plate and stir for the desired reaction time (e.g., overnight).
-
After the reaction, cool the block to room temperature.
-
Quench the reactions by adding a suitable quenching solution.
-
Analyze the outcome of each reaction by HPLC or LC-MS to determine the yield and identify the optimal conditions.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Catalytic Systems for the Cross-Coupling of Bromoindoles
The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active molecules.[1] Among the various strategies for indole modification, cross-coupling reactions of bromoindoles have emerged as powerful and versatile methods for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2] This guide provides a comparative analysis of various catalytic systems for the cross-coupling of bromoindoles, with a focus on palladium-, nickel-, and copper-based catalysts. The performance of these systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions is evaluated based on experimental data, and detailed protocols for these key transformations are provided.
The choice of catalyst, ligand, base, and solvent significantly influences the efficiency and outcome of cross-coupling reactions.[1] Bromoindoles are generally more reactive than their chloro-analogs due to the weaker carbon-bromine bond, which facilitates oxidative addition to the metal catalyst, a critical step in the catalytic cycle.[3] This often allows for the use of milder reaction conditions and lower catalyst loadings.[3]
Comparative Analysis of Catalytic Systems
The following sections provide a detailed comparison of palladium-, nickel-, and copper-based catalytic systems for the most common cross-coupling reactions of bromoindoles.
Suzuki-Miyaura Coupling: Synthesis of Arylindoles
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[2] For bromoindoles, this reaction is instrumental in introducing aryl or heteroaryl substituents.[2]
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromoindoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Palladium-Based | ||||||||
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | High yield and short reaction time.[1] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | 5-bromo-1-ethyl-1H-indazole | Moderate yield.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | 5-bromo-1-ethyl-1H-indazole | Lower efficiency compared to other Pd catalysts.[1] |
| Pd Nanoparticles | Ligand-free | - | - | 37 | - | - | Bromotryptophan | Mild conditions, suitable for biological applications.[4] |
| Nickel-Based | ||||||||
| Ni(NO₃)₂·6H₂O | PPh₃ | K₃PO₄ | Acetonitrile | - | - | 79 | Bromoindole derivative | Economically attractive alternative to palladium.[5] |
| Copper-Based | ||||||||
| CuI | Johnphos | KHCO₃ | DMSO | 130 | - | up to 88 | Aryl iodide and enamine | One-pot tandem Ullmann-type C-N bond formation/intramolecular cross-dehydrogenative coupling.[6] |
Heck Coupling: Synthesis of Vinylated Indoles
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted indoles.[2]
Table 2: Comparison of Catalytic Systems for Heck Coupling of Bromoindoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Palladium-Based | ||||||||
| Pd(OAc)₂ | PPh₃ | TEA | Silica gel | - | - | Good to Excellent | 3-bromoindazoles and olefins | Mechanically-activated, chemoselective.[7] |
| Pd/C | Ligand-free | - | - | - | - | High | Aryl chlorides and styrene | Heterogeneous catalyst, mild conditions.[8] |
Sonogashira Coupling: Synthesis of Alkynylated Indoles
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9]
Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Bromoindoles
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Palladium-Based | |||||||||
| [DTBNpP]Pd(crotyl)Cl | Copper-free | DTBNpP | - | - | Room Temp | - | - | 2-Bromoanilines | Air-stable precatalyst, mild conditions.[10] |
| Pd(PPh₃)₄ | CuI | - | Et₃N | THF | Room Temp | - | - | 3-bromo-7-chloro-1-benzothiophene | General procedure for Sonogashira coupling.[11] |
| Copper-Based | |||||||||
| CuI | - | P(OCH₂CH₃)₃ | - | - | - | - | Good | Aryl iodides and alkynes | Economical and efficient for a broad range of substrates.[12] |
Buchwald-Hartwig Amination: Synthesis of Aminated Indoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, allowing for the amination of aryl halides.[2][13]
Table 4: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Bromoindoles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Palladium-Based | ||||||||
| Pd(OAc)₂ | X-Phos or BINAP | NaOt-Bu or KOt-Bu | - | - | - | - | o-bromoanisoles and anilines | Requires stronger bases.[14] |
| Pd(BINAP) | - | - | - | - | - | High | Aryl bromides and amines | High enantiopurity for intermolecular couplings.[15] |
| Nickel-Based | ||||||||
| Ni catalyst | tert-butylamine | tert-butylamine | - | - | - | - | Phenols, anilines, etc. | Cost-effective bifunctional additive as base and ligand.[16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance.
General Procedure for Suzuki-Miyaura Coupling
-
Combine the bromoindole (1.0 equiv.), boronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) in a reaction vessel.[1]
-
Add the anhydrous solvent (e.g., dimethoxyethane).[1]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon).[1]
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.) and ligand (e.g., dppf, 0.05 equiv.) solution.[1]
-
Heat the reaction mixture to the specified temperature (e.g., 80 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Perform an aqueous work-up and extract the product with an organic solvent.[1]
-
Dry the organic layer and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
General Procedure for Heck Coupling
-
In a reaction vessel, combine the bromoindole (1.0 equiv.), alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), ligand (e.g., PPh₃, 0.04 equiv.), and base (e.g., TEA, 2.0 equiv.).
-
Add the solvent (e.g., DMF or acetonitrile).
-
Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
General Procedure for Sonogashira Coupling
-
To a solution of the bromoindole (1.0 mmol) and a terminal alkyne (1.2 mmol) in a degassed solvent (e.g., THF or a mixture of THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol).[11]
-
Stir the reaction mixture at room temperature or heat as necessary until completion.[11]
-
Quench the reaction and extract the product with an organic solvent.[11]
-
Wash, dry, and concentrate the combined organic layers.[11]
-
Purify the crude product by chromatography.[11]
General Procedure for Buchwald-Hartwig Amination
-
Charge a reaction vessel with the bromoindole (1.0 equiv.), amine (1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), ligand (e.g., BINAP, 0.02 equiv.), and base (e.g., NaOt-Bu, 1.4 equiv.).
-
Add the anhydrous solvent (e.g., toluene).
-
Heat the mixture under an inert atmosphere to the required temperature (e.g., 100 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
To further illustrate the processes discussed, the following diagrams depict a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A generalized experimental workflow for a cross-coupling reaction.
Caption: Comparative reactivity of bromoindole versus chloroindole in cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 7. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of (1-Methyl-1H-indol-2-yl)boronic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents such as (1-Methyl-1H-indol-2-yl)boronic acid are critical for ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste mitigates risks to personnel and the environment. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.
This compound and similar boronic acid derivatives should be treated as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][3] Improper disposal can lead to environmental damage and potential health hazards.[3]
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risks.
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1][4]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.[1]
Hazard Summary
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |
| Hazardous to the aquatic environment, short-term (Acute) | 3 | H402: Harmful to aquatic life |
This data is aggregated from safety data sheets for similar boronic acid compounds.[5][6][7][8][9]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through collection for hazardous waste disposal by a licensed service.
Method 1: Collection for Hazardous Waste Disposal (Recommended)
This is the standard and safest method for all quantities of this compound waste.
Experimental Protocol:
-
Waste Segregation:
-
Waste Collection:
-
Solid Waste: Collect unused this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in the designated hazardous waste container.[2] Avoid creating dust during transfer.[6]
-
Liquid Waste: If the compound is in a solution, pour it into a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]
-
-
Container Labeling:
-
Storage:
-
Keep the waste container tightly closed except when adding waste.[11]
-
Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[2][11]
-
-
Disposal of Empty Containers:
-
Empty containers of this compound must be decontaminated.
-
In a chemical fume hood, triple rinse the empty container with a suitable solvent.[12]
-
The rinsate must be collected and disposed of as liquid hazardous waste.[2][12]
-
After rinsing and air-drying completely in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[2]
-
Method 2: In-Lab Neutralization of Small Quantities (Use with Caution)
For very small quantities, neutralization may be an option if permitted by your institution and local regulations. This compound is a weak acid and can be neutralized with a mild base.[1] This procedure should be performed in a fume hood while wearing all required PPE.
Experimental Protocol:
-
Preparation:
-
If neutralizing a solid, dissolve it in a minimal amount of water in a beaker.
-
If neutralizing an aqueous solution, place it in the beaker.
-
-
Neutralization:
-
Slowly add a mild base, such as a sodium bicarbonate solution, to the boronic acid solution with stirring.[3]
-
Continue adding the basic solution portion-wise until gas evolution (if any) ceases.
-
-
pH Measurement:
-
Check the pH of the solution using a pH strip or a calibrated pH meter.
-
Continue to add the basic solution until the pH is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, and only if permitted by your local wastewater authority, the solution may be flushed down the sanitary sewer with copious amounts of water.[1] It is imperative to confirm that this practice is permitted by your institution.
-
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.pt [fishersci.pt]
- 9. aksci.com [aksci.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. benchchem.com [benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling (1-Methyl-1H-indol-2-yl)boronic acid
This document provides crucial safety and logistical information for the handling and disposal of (1-Methyl-1H-indol-2-yl)boronic acid, catering to researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for boronic acid compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[4][5] A face shield may be necessary for splash hazards. | Conforming to EN 166 (EU) or NIOSH (US) standards.[5] This is to prevent eye contact which can cause serious irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] A lab coat or chemical-resistant apron is also required.[4] | Gloves must be inspected before use and disposed of properly after handling.[6] This prevents skin contact, which can cause irritation.[2][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary when handling the solid material, especially if dust formation is likely.[1][4] | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4][5] Inhalation may cause respiratory irritation.[4][7] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow:
Step-by-Step Handling Protocol:
-
Preparation : Before handling the compound, ensure you are wearing the appropriate PPE as detailed in Table 1.[4][5] All work should be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[1][4][5]
-
Handling :
-
Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[4] Boronic acids can be sensitive to moisture.
-
In Case of a Spill :
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Decision Tree:
Disposal Procedures:
-
Solid Waste : Unused or waste this compound, as well as contaminated items such as gloves and weighing paper, should be collected in a clearly labeled hazardous waste container.[4]
-
Liquid Waste :
-
For large quantities or undiluted solutions , the recommended method is to collect the waste in a designated, labeled hazardous waste container for disposal by a certified waste management company.[8]
-
For small quantities of dilute aqueous solutions, some local regulations may permit neutralization followed by disposal down the sanitary sewer with copious amounts of water.[4][8][9] Boronic acids are weak acids and can be neutralized with a mild base like sodium bicarbonate.[8]
-
Crucially, always consult your institution's Environmental Health and Safety (EHS) department and local regulations before proceeding with any in-lab neutralization and disposal. [8][9] Never dispose of boronic acid down the drain unless explicitly permitted by your local water authority.[8]
-
-
Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
By adhering to these safety protocols and disposal guidelines, researchers can handle this compound safely and responsibly, minimizing risks to themselves and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. targetmol.com [targetmol.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.pt [fishersci.pt]
- 8. laballey.com [laballey.com]
- 9. sciencing.com [sciencing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
